molecular formula C9H5BrN2 B1522608 4-Bromo-2-cyanobenzeneacetonitrile CAS No. 925672-89-5

4-Bromo-2-cyanobenzeneacetonitrile

Cat. No.: B1522608
CAS No.: 925672-89-5
M. Wt: 221.05 g/mol
InChI Key: JFJQZQISHKWUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzeneacetonitrile, registered under CAS number 925672-88-4, is a high-purity chemical compound offered for research and development purposes. This compound features a benzene ring functionalized with both a bromo substituent and a cyanomethyl group, presenting a versatile building block for synthetic organic chemistry. Its molecular formula is C9H5BrN2, with an average mass of 221.057 Da. As a benzonitrile derivative, this compound belongs to a class of chemicals frequently utilized in the development of more complex molecular structures, including potential pharmaceuticals and functional materials. Related bromo- and cyano-substituted compounds are often employed in metal-catalyzed cross-coupling reactions, cyclization processes, and as precursors in the synthesis of heterocyclic compounds. Researchers value these structures for their potential biological activity; for instance, structurally similar bromo-phenyl derivatives have been investigated for their anti-cancer properties in sophisticated drug discovery programs. The presence of multiple reactive sites on the molecule allows for selective functionalization, making it a valuable intermediate for constructing molecular libraries and exploring structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQZQISHKWUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680950
Record name 5-Bromo-2-(cyanomethyl)benzonitrile
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Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925672-89-5
Record name 4-Bromo-2-cyanobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925672-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyanomethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-cyanobenzeneacetonitrile spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-cyanobenzeneacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal relationships behind spectral features and outlines self-validating experimental protocols, grounding all interpretations in established scientific principles and authoritative references.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups (–Br, –CN) and a reactive benzylic nitrile moiety (–CH₂CN). This substitution pattern makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. The unique electronic environment of the benzene ring, influenced by three distinct substituents, gives rise to characteristic and interpretable spectral data.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a cyanomethyl group, at position 2 with a cyano group, and at position 4 with a bromine atom.

Figure 1: 2D Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, aromatic, and aliphatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Expected IR Data and Interpretation

The presence of two distinct nitrile groups—one conjugated with the aromatic ring and one aliphatic—is a key feature. Conjugation lowers the vibrational frequency of the C≡N bond due to resonance effects.[1]

Wavenumber (cm⁻¹)Functional Group & VibrationExpected IntensityRationale & Interpretation
~3080-3030Aromatic C-HMedium to WeakStretching vibrations of sp² C-H bonds on the benzene ring. Their presence above 3000 cm⁻¹ confirms the aromatic component.[2]
~2960-2930Aliphatic C-HMedium to WeakAsymmetric and symmetric stretching of the sp³ C-H bonds in the methylene (–CH₂) group.
~2235-2220Aromatic C≡NStrong, SharpStretching vibration of the nitrile group directly attached to the benzene ring. This peak is characteristically sharp and intense.[1]
~2260-2240Aliphatic C≡NStrong, SharpStretching of the nitrile in the cyanomethyl group. It appears at a slightly higher frequency than the aromatic nitrile as it is not in conjugation with the ring system.[1]
~1580, 1475Aromatic C=CMedium to StrongSkeletal stretching vibrations of the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds.[3]
< 800C-Br StretchMedium to StrongThe carbon-bromine bond vibration typically appears in the low-frequency fingerprint region.
~890-810Aromatic C-H BendStrongOut-of-plane bending vibrations. The pattern for a 1,2,4-trisubstituted ring often shows a strong band in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Solvent and Standard: Chloroform-d (CDCl₃) is a common choice and contains residual CHCl₃, which serves as a convenient internal reference for ¹H NMR (δ 7.26 ppm) and for the ¹³C NMR solvent signal (δ 77.16 ppm). Alternatively, a small amount of tetramethylsilane (TMS, δ 0.00 ppm) can be added as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is "locked" to the deuterium signal of the solvent to correct for any field drift.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Acquisition: A proton-decoupled sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region. The 1,2,4-substitution pattern on the benzene ring will result in a complex but interpretable splitting pattern for the three aromatic protons. Substituents on a benzene ring influence the chemical shifts of the ring protons; electron-withdrawing groups like -CN and -Br deshield nearby protons, shifting their signals downfield.[4][5]

Proton LabelIntegrationMultiplicityApprox. δ (ppm)Interpretation
H-31HDoublet (d)~7.9Ortho to the C2-CN group and meta to the C4-Br. Expected to be significantly deshielded.
H-51HDoublet of Doublets (dd)~7.7Ortho to the C4-Br and meta to the C1-CH₂CN.
H-61HDoublet (d)~7.5Ortho to the C1-CH₂CN and meta to the C4-Br.
-CH₂-2HSinglet (s)~4.0The methylene protons are adjacent to the aromatic ring and a nitrile group, causing a downfield shift. They appear as a singlet as there are no adjacent protons.
¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will show all 10 unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Carbon LabelApprox. δ (ppm)Interpretation
C=O (Ketone)N/A
Aromatic C-H~135-128The three methine (C-H) carbons of the aromatic ring.
Aromatic C-Subst.~135-110The three quaternary carbons of the ring attached to Br, CN, and CH₂CN. The carbon attached to bromine (C-Br) experiences a "heavy atom effect," which can cause an upfield shift relative to what electronegativity alone would predict.[6] The carbon attached to the C2-CN group will be significantly deshielded.
C≡N (Aromatic)~117The nitrile carbon attached directly to the aromatic ring.[7]
C≡N (Aliphatic)~115The nitrile carbon of the cyanomethyl group. Typically slightly upfield from the aromatic nitrile.[7]
-CH₂-~25-30The aliphatic methylene carbon.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) inlet which separates the analyte from the solvent and introduces it into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller charged fragments (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum: Analysis and Interpretation

The presence of a bromine atom is immediately identifiable from the isotopic pattern of bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[8]

The molecular formula is C₉H₅BrN₂. The molecular weight is ~221 g/mol for the ⁷⁹Br isotope and ~223 g/mol for the ⁸¹Br isotope.

m/z ValueProposed FragmentRationale & Interpretation
221/223[C₉H₅BrN₂]⁺•Molecular Ion (M⁺•) . The presence of the characteristic 1:1 isotope pattern confirms the presence of one bromine atom.
142[M - Br]⁺Loss of a bromine radical. This is a common fragmentation for bromo-aromatics.
116[C₈H₆N]⁺Loss of Br• and HCN from the C2-nitrile group.
102[C₇H₄N]⁺A fragment corresponding to bromobenzonitrile, suggesting cleavage of the C-CH₂CN bond.
90[C₆H₄N]⁺Loss of Br• from the [M-CH₂CN]⁺ fragment.
Key Fragmentation Pathway

The fragmentation is initiated by the formation of the molecular ion, which can then undergo several competing fragmentation pathways, primarily involving the loss of the bromine atom or cleavage of the bonds connecting the substituents to the ring.

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M Molecular Ion [C₉H₅BrN₂]⁺• m/z 221/223 F1 [M - Br]⁺ m/z 142 M->F1 - Br• F2 [M - CH₂CN]⁺• (Bromobenzonitrile ion) m/z 181/183 M->F2 - •CH₂CN F4 [F1 - HCN]⁺ m/z 115 F1->F4 - HCN F3 [F2 - Br]⁺ (Benzonitrile ion) m/z 102 F2->F3 - Br•

Figure 2: Proposed EI-MS Fragmentation Pathway.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a robust and self-validating framework for the complete structural elucidation of this compound. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise proton and carbon environments, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for scientists working with this versatile chemical intermediate, ensuring analytical accuracy and confidence in subsequent synthetic applications.

References

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-cyanobenzeneacetonitrile, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 925672-89-5 , possesses a unique molecular architecture that makes it a valuable intermediate.[1][2] Its structure features a benzene ring substituted with a bromine atom, a cyano group, and a cyanomethyl group. The IUPAC name for this compound is 2-(4-bromo-2-cyanophenyl)acetonitrile, and it is also known by the synonym 5-bromo-2-(cyanomethyl)benzonitrile.[2]

The molecular formula is C₉H₅BrN₂ and it has a molecular weight of approximately 221.06 g/mol .[1][2]

dot digraph "4_Bromo_2_cyanobenzeneacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="Br"]; h [label="C"]; i [label="N"]; j [label="CH₂"]; k [label="C"]; l [label="N"];

a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; a -- g [len=1.5]; d -- h [len=1.5]; h -- i [len=1.5, style=triple]; f -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5, style=triple]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)4-Bromophenylacetonitrile4-BromobenzonitrileReference
CAS Number 925672-89-516532-79-9623-00-7[3][4]
Molecular Formula C₉H₅BrN₂C₈H₆BrNC₇H₄BrN[3][4]
Molecular Weight 221.06 g/mol 196.04 g/mol 182.02 g/mol [3][4]
Melting Point Not availableNot available112-114 °C[4]
Boiling Point Not availableNot available235-237 °C[4]
LogP (Predicted) ~2.5-3.02.62.6[4]

Synthesis and Mechanistic Considerations

One potential synthetic pathway could involve the introduction of the cyanomethyl group onto a pre-functionalized 4-bromo-2-cyanobenzene scaffold. For instance, a common method for introducing a cyanomethyl group is via nucleophilic substitution of a benzylic halide with a cyanide salt. Therefore, a plausible precursor would be 4-bromo-2-cyano-1-(halomethyl)benzene.

Alternatively, the synthesis could be approached by first constructing the benzeneacetonitrile core and then introducing the bromine and additional cyano group. For example, a Sandmeyer-type reaction on an appropriately substituted aniline could be employed to introduce the cyano group.[5] The synthesis of the related 4-bromo-2-chlorobenzonitrile often utilizes a Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile.[5] A similar strategy could be envisioned for the target molecule.

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Step1 Bromination Start->Step1 e.g., NBS, AIBN Step2 Cyanation of Methyl Group Step1->Step2 e.g., NaCN, DMSO Step3 Introduction of Second Cyano Group Step2->Step3 e.g., Sandmeyer Reaction Product This compound Step3->Product

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for analogous compounds. This protocol should be considered illustrative and would require significant optimization and validation.

  • Step 1: Benzylic Bromination of a Substituted Toluene. A suitable starting material, such as 4-bromo-2-cyanotoluene, would be subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction would likely be carried out under reflux with careful monitoring to prevent over-bromination.

  • Step 2: Nucleophilic Substitution with Cyanide. The resulting benzylic bromide would then be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction would introduce the cyanomethyl group.

  • Purification. The crude product would require purification, likely through column chromatography on silica gel, to isolate the pure this compound.

Causality in Experimental Choices:

  • Choice of Brominating Agent: NBS is a preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions.

  • Choice of Solvent: A non-polar solvent is used for the radical bromination to avoid side reactions with the solvent. A polar aprotic solvent is chosen for the nucleophilic substitution to enhance the nucleophilicity of the cyanide ion.

  • Reaction Conditions: The use of a radical initiator and heat is necessary to initiate the benzylic bromination. The nucleophilic substitution is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds.[4][6][7][8][9][10][11][12][13]

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl group. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the cyano groups and the bromine atom. The methylene protons of the cyanomethyl group would likely appear as a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the two cyano groups would appear in the characteristic region for nitriles (typically around 115-125 ppm). The aromatic carbons would have chemical shifts determined by the substitution pattern. The methylene carbon of the cyanomethyl group would also have a characteristic chemical shift.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the two nitrile groups.

  • C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Medium bands in the region of 2850-3000 cm⁻¹ for the methylene group.

  • C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the cyano and cyanomethyl groups.

Reactivity and Applications in Research and Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the aromatic bromine, the two cyano groups, and the active methylene group. This combination of functionalities makes it a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a scaffold in medicinal chemistry.

Potential Applications:

  • Medicinal Chemistry: Substituted benzeneacetonitriles are known to be important pharmacophores in a variety of drug candidates.[14][15][16] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The bromo- and cyano-substituted benzene ring provides a scaffold that can be further functionalized to explore structure-activity relationships in drug design. Similar bromo- and chloro-substituted benzonitriles have been investigated as intermediates in the synthesis of anticancer and central nervous system (CNS) agents.[17][18][19][20][21]

  • Materials Science: Aromatic nitriles are also used in the development of advanced materials.[18][19][20][21] The polar nature of the cyano group can influence the electronic properties of molecules, making them of interest in the design of organic light-emitting diodes (OLEDs) and other electronic materials.

  • Organic Synthesis: The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[19] The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing further avenues for synthetic transformations.[19] The active methylene group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.[14]

Reactivity_Diagram Molecule This compound Reaction1 Cross-Coupling Reactions (e.g., Suzuki, Heck) Molecule->Reaction1 at Bromine Reaction2 Nitrile Hydrolysis/Reduction Molecule->Reaction2 at Cyano Groups Reaction3 Active Methylene Chemistry Molecule->Reaction3 at Methylene Group Product1 Functionalized Biaryls Reaction1->Product1 Product2 Carboxylic Acids / Amines Reaction2->Product2 Product3 Elongated Carbon Chains Reaction3->Product3

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, related bromo- and cyano-substituted aromatic compounds are generally considered to be hazardous.

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (chemically resistant), safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and organic synthesis. Its unique combination of reactive functional groups provides a platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive overview based on the analysis of related structures and established chemical principles. Further research into the synthesis, properties, and applications of this compound is warranted and is likely to uncover new opportunities for innovation.

References

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-cyanobenzeneacetonitrile, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, and critically, its synthetic pathways and reactivity. While specific applications in drug development are not extensively documented in peer-reviewed literature, this guide will explore its potential utility based on the reactivity of its functional groups and by drawing parallels with structurally similar compounds. Furthermore, detailed information on its safe handling, storage, and disposal is provided to ensure laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. A clear understanding of its fundamental properties is crucial for its effective use in research and development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 925672-89-5--INVALID-LINK--
Molecular Formula C₉H₅BrN₂--INVALID-LINK--
Molecular Weight 221.06 g/mol --INVALID-LINK--
Synonyms 5-bromo-2-(cyanomethyl)benzonitrile[1]
Physical State Solid (presumed)General knowledge of similar compounds
Purity Typically >95%Commercial supplier data

Synthesis and Mechanistic Insights

A potential synthetic approach could involve the following conceptual steps:

  • Benzylic Bromination: Starting with 4-bromo-2-cyanotoluene, a radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would yield 4-bromo-2-cyanobenzyl bromide. The causality behind this choice lies in the selectivity of NBS for allylic and benzylic C-H bonds.

  • Cyanation: The resulting benzyl bromide is a good electrophile. A nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF would introduce the acetonitrile functionality. This is a standard method for the formation of nitriles from alkyl halides.

Caption: A plausible synthetic route to this compound.

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the aromatic bromine, the aromatic nitrile, and the benzylic nitrile. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

  • Aromatic Bromine: The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Aromatic Nitrile: The cyano group attached to the benzene ring can be transformed into a variety of other functional groups, offering further avenues for molecular diversification.

    • Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are common functionalities in drug molecules.

    • Reduction: Reduction of the nitrile can yield a primary amine (aminomethyl group), a key pharmacophore in many bioactive compounds.

  • Benzylic Nitrile: The acetonitrile moiety also presents opportunities for chemical modification, although it is generally less reactive than the aromatic functionalities. It can be hydrolyzed or reduced, though potentially requiring different reaction conditions than the aromatic nitrile.

Given these reactive sites, this compound can be considered a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, the core structure could be elaborated to target a wide range of biological targets, including enzymes and receptors. While direct evidence of its use in published drug discovery programs is scarce, its structural motifs are present in various classes of therapeutic agents.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other. The methylene protons of the acetonitrile group would likely appear as a singlet in the range of 3.5-4.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The nitrile carbons would have characteristic shifts further downfield.

  • IR Spectroscopy: A sharp, strong absorption band around 2230-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are paramount when handling this compound. The following guidelines are based on the available safety data sheet.[1]

Table 2: Hazard Identification and Precautionary Statements

HazardDescriptionPrecautionary Statements
Acute Toxicity Presumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar compounds.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation May cause skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

  • Avoid formation of dust and aerosols.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Caption: A generalized workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its multifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. While specific applications are yet to be widely reported, the principles of synthetic chemistry suggest a broad scope for its use. Adherence to strict safety protocols is essential when working with this compound to mitigate potential hazards.

References

Introduction: The Challenge of Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Plausible Early Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile

A Note on the Historical Record: Direct, published literature from the late 19th or early 20th centuries detailing the synthesis of this compound is scarce in readily accessible chemical databases. This guide, therefore, adopts the perspective of a senior application scientist from that era, leveraging established and trusted chemical principles to construct a logical and plausible pathway to the target molecule. The methodologies described are based on foundational reactions that were the workhorses of synthetic chemistry during that period.

In the nascent era of synthetic organic chemistry, the controlled construction of polysubstituted benzene derivatives was a formidable challenge.[1][2] The synthesis of a molecule such as this compound, with its specific arrangement of three distinct functional groups, would have required a multi-step, strategic approach. Lacking modern spectroscopic tools, chemists of the time relied on a deep understanding of reaction mechanisms, meticulous purification techniques, and classical methods of structural elucidation.[3]

This guide outlines a robust, historically grounded synthetic strategy for this compound, starting from a common industrial precursor. The narrative emphasizes the causality behind each experimental choice, reflecting the blend of empirical observation and emerging chemical theory that defined the period.

Part 1: A Plausible Synthetic Strategy from p-Toluidine

The most logical approach to the target molecule involves the sequential functionalization of a readily available starting material. A compound like p-toluidine (4-methylaniline) serves as an ideal precursor due to its commercial availability and the predictable directing effects of its substituents.

The proposed synthesis unfolds over five key stages, each employing a well-documented reaction class from the era.

G cluster_workflow Plausible Early Synthetic Workflow A Step 1: Bromination p-Toluidine B Step 2: Diazotization 2-Bromo-4-methylaniline A->B Br₂ / Acetic Acid C Step 3: Sandmeyer Cyanation 2-Bromo-4-methylbenzenediazonium salt B->C NaNO₂ / aq. HCl, 0-5°C D Step 4: Radical Bromination 3-Bromo-4-methylbenzonitrile C->D CuCN / KCN E Step 5: Cyanide Displacement 3-Bromo-4-(bromomethyl)benzonitrile D->E NBS / Benzoyl Peroxide F Final Product This compound E->F NaCN / aq. Ethanol

Caption: Proposed 5-step synthesis of this compound.

Step 1: Ortho-Bromination of p-Toluidine

Objective: To install a bromine atom at the 2-position of the aromatic ring.

Protocol:

  • In a well-ventilated fume hood, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of glacial acetic acid within a three-necked flask equipped with a dropping funnel and mechanical stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for two hours.

  • Pour the reaction mixture into 500 mL of cold water. The product, 2-bromo-4-methylaniline, will precipitate.

  • Neutralize the solution carefully with aqueous sodium hydroxide to precipitate any remaining product from its salt.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the purified product.

Expertise & Causality: The amino group (-NH₂) of p-toluidine is a powerful activating group and directs electrophiles to the ortho and para positions. Since the para position is occupied by the methyl group, bromination occurs exclusively at the two equivalent ortho positions. Acetic acid is used as a solvent to moderate the reactivity of the bromine and to dissolve the starting material.

Step 2 & 3: The Sandmeyer Reaction - Conversion of Amine to Nitrile

Objective: To replace the amino group with a cyano group via a diazonium salt intermediate. This is a cornerstone transformation discovered by Traugott Sandmeyer in 1884.[4][5]

Protocol:

  • Diazotization: Suspend 18.6 g (0.1 mol) of 2-bromo-4-methylaniline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water. Cool the slurry to 0°C in an ice-salt bath.

  • Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature strictly between 0 and 5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Cyanation: In a separate, larger flask, prepare a solution of cuprous cyanide (CuCN). This is typically prepared fresh by reacting copper(II) sulfate with sodium cyanide.

  • Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, warm the mixture gently on a water bath until the effervescence ceases.

  • Steam distill the mixture to isolate the crude 3-bromo-4-methylbenzonitrile.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Trustworthiness & Mechanistic Insight: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen gas. This radical then reacts with the cyanide bound to the copper(II) species to form the final product and regenerate the copper(I) catalyst.

G cluster_mechanism Sandmeyer Reaction Mechanism ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I)CN - N₂ CuCN Cu(I)CN ArCN Ar-CN Ar_radical->ArCN + [Cu(II)(CN)₂] N2 N₂ CuCN_complex [Cu(II)(CN)₂] Cu_I Cu(I) CuCN_complex->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the Sandmeyer cyanation step.

Step 4: Benzylic Bromination

Objective: To functionalize the methyl group, preparing it for the final cyanation step.

Protocol:

  • Dissolve 19.6 g (0.1 mol) of 3-bromo-4-methylbenzonitrile in 100 mL of carbon tetrachloride.

  • Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) and a catalytic amount (0.2 g) of benzoyl peroxide.

  • Heat the mixture to reflux, using a bright lamp to initiate the radical reaction.

  • Continue refluxing until all the solid NBS has reacted and risen to the surface as succinimide.

  • Cool the mixture and filter off the succinimide.

  • Evaporate the carbon tetrachloride under reduced pressure to yield the crude 3-bromo-4-(bromomethyl)benzonitrile. This product is often used in the next step without extensive purification due to its lachrymatory nature.

Expertise & Causality: This reaction is a free-radical chain reaction. Benzoyl peroxide acts as an initiator, forming radicals upon heating. These radicals abstract a hydrogen atom from the methyl group, creating a stabilized benzylic radical. This benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain. Carbon tetrachloride is a classic solvent for such reactions due to its inertness.

Step 5: Nucleophilic Substitution to Form the Acetonitrile

Objective: To displace the benzylic bromide with a cyanide group, completing the synthesis. This is an application of the Kolbe nitrile synthesis principle.[8][9]

Protocol:

  • In a round-bottom flask, dissolve the crude 3-bromo-4-(bromomethyl)benzonitrile (approx. 0.1 mol) in 150 mL of aqueous ethanol.

  • Add a solution of 6.5 g (0.13 mol) of sodium cyanide in 25 mL of water.

  • Heat the mixture to reflux for three hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • The product, this compound, will separate as an oil or solid.

  • Extract the product with ether, wash the ethereal layer with water, and dry over anhydrous calcium chloride.

  • Remove the ether by distillation, and purify the final product by vacuum distillation or recrystallization from a suitable solvent.

Trustworthiness & Mechanistic Insight: This is a classic example of a second-order nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion as the leaving group. The benzylic position is highly activated towards SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

Part 2: Hypothetical Early Characterization

Without access to modern spectroscopic methods like NMR or IR, a chemist of the era would rely on a combination of physical and chemical tests to verify the identity and purity of the final product.

Property / TestExpected Observation for this compoundPurpose
Physical State & M.P. Crystalline solid with a sharp, defined melting point.A sharp melting point is a primary indicator of purity.
Elemental Analysis Combustion analysis would yield precise percentages of C, H, N, and Br.Confirms the empirical and molecular formula (C₉H₅BrN₂).
Solubility Tests Insoluble in water; soluble in common organic solvents like ether, ethanol, and chloroform.Provides information about the polarity of the molecule.
Chemical Derivatization Acidic or basic hydrolysis would convert both nitrile groups to carboxylic acid groups, yielding 4-bromo-1,2-phenylenediacetic acid. This new derivative would have its own distinct melting point.Confirms the presence of the nitrile functional groups.

Conclusion

This in-depth guide provides a technically sound and historically plausible pathway for the synthesis of this compound using the chemical knowledge and techniques available to researchers in the late 19th and early 20th centuries. The proposed route relies on a logical sequence of robust, well-understood reactions, starting from a common precursor and methodically building the complexity of the target molecule. This exercise underscores the ingenuity and deep chemical understanding required of early synthetic chemists, who laid the groundwork for the complex molecular architectures that are central to modern drug development and materials science.

References

An In-Depth Technical Guide to the Research Applications of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-cyanobenzeneacetonitrile, also known as 5-bromo-2-(cyanomethyl)benzonitrile, is a multifunctional chemical intermediate poised for significant utility in advanced scientific research. Its unique trifunctional architecture—featuring an aryl bromide, an aromatic nitrile, and an acetonitrile moiety—offers orthogonal reactivity that can be strategically exploited in medicinal chemistry, agrochemical synthesis, and materials science. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl systems. Concurrently, the two distinct nitrile groups provide pathways to amines, carboxylic acids, or heterocyclic structures. This guide elucidates the core reactivity of this molecule, outlines its proven and potential applications as a strategic building block, and provides detailed protocols for its key transformations, serving as a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction: A Scaffold of Strategic Importance

In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. The selection of starting materials and intermediates dictates the feasibility, elegance, and novelty of a synthetic campaign. This compound (CAS No. 925672-89-5) emerges as a highly valuable, yet under-explored, building block. Its structure is a constellation of three distinct and synthetically versatile functional groups, each presenting a lever for controlled chemical modification.

The strategic placement of these groups provides chemists with a powerful toolset:

  • The Aryl Bromide (C4-Br): Serves as a canonical electrophile for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile installation of diverse aryl, alkyl, or alkynyl substituents.[1]

  • The Aromatic Nitrile (C2-CN): An electron-withdrawing group that influences the reactivity of the benzene ring. It is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or elaborated into various nitrogen-containing heterocycles.[1]

  • The Acetonitrile Group (-CH₂CN): The benzylic protons are acidic and can be deprotonated for subsequent alkylation. The nitrile itself can undergo transformations similar to its aromatic counterpart, leading to the synthesis of phenethylamine derivatives.

This guide provides a Senior Application Scientist's perspective on the causality behind leveraging this molecule's structure for the synthesis of high-value compounds.

Diagram 1: Annotated Structure of this compound

workflow cluster_bromo C-Br Transformations cluster_cyano C≡N Transformations start 4-Bromo-2-cyano- benzeneacetonitrile suzuki Bi-aryl Acetonitriles start->suzuki Suzuki Coupling (Pd cat., Base) heck Stilbene Derivatives start->heck Heck Coupling (Pd cat., Base) sonogashira Alkynyl Acetonitriles start->sonogashira Sonogashira Coupling (Pd/Cu cat., Base) hydrolysis Di-Carboxylic Acids suzuki->hydrolysis Hydrolysis (H⁺ or OH⁻) reduction Di-Amine Derivatives suzuki->reduction Reduction (LiAlH₄ or H₂/cat.) heterocycles Fused Heterocycles (e.g., Quinolines) reduction->heterocycles Cyclization kinase start 4-Bromo-2-cyano- benzeneacetonitrile step1 Suzuki Coupling with Heteroaryl Boronic Acid start->step1 intermediate Bi-aryl Intermediate step1->intermediate step2 Nitrile Reduction / Hydrolysis intermediate->step2 final Kinase Inhibitor Scaffold step2->final target Binds to ATP Pocket of Target Kinase final->target H-Bonding & Hydrophobic Interactions

References

Reactivity of the nitrile group in 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differential Reactivity of Nitrile Groups in 4-Bromo-2-cyanobenzeneacetonitrile

Abstract

This compound is a multifunctional scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the differential reactivity of its constituent functional groups: a halogenated aromatic ring and two distinct nitrile moieties—one aromatic, one benzylic. This guide provides a comprehensive analysis of the factors governing the chemoselectivity of the nitrile groups, offering a framework for predicting and controlling reaction outcomes. We will explore the underlying electronic and steric influences and present field-proven insights into key transformations, including selective hydrolysis and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this versatile building block.

Structural and Electronic Analysis: A Tale of Two Nitriles

The key to understanding the chemistry of this compound lies in recognizing that its two nitrile groups reside in vastly different chemical environments.

  • The Aromatic Nitrile (CN_Ar): Directly attached to the benzene ring, this group's reactivity is intrinsically linked to the aromatic π-system. The cyano group itself is strongly electron-withdrawing through both inductive and resonance effects.[1] This effect is compounded by the presence of a second electron-withdrawing group, the bromine atom, on the ring. Consequently, the aromatic ring is electron-deficient, which enhances the electrophilicity of the aromatic nitrile carbon, making it more susceptible to certain nucleophilic attacks and reductions.[1]

  • The Benzylic Nitrile (CN_Bn): This group is insulated from the aromatic ring's π-system by a methylene (-CH₂) spacer. Its reactivity is primarily governed by the unique properties of the benzylic position. The benzylic carbon can effectively stabilize radicals, carbocations, and carbanions through resonance with the adjacent aromatic ring.[2][3] This stabilization profoundly influences reactions involving intermediates at this position. Furthermore, the benzylic protons (α-protons) are significantly more acidic than typical aliphatic protons, a factor that becomes critical under basic reaction conditions.

The disparate nature of these two groups allows for selective chemical transformations, provided that reaction conditions are judiciously chosen.

Caption: Structural analysis of this compound.

Selective Reduction to Amines

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to key building blocks for pharmaceuticals and agrochemicals.[4] In this compound, the electronic disparity between the two nitrile groups can be exploited to achieve selective reduction.

Mechanistic Considerations

Catalytic hydrogenation is a common and atom-economical method for nitrile reduction.[5] The reaction typically proceeds via an intermediate imine, which is further reduced to the amine. The reactivity of aromatic nitriles in this process is highly sensitive to electronic effects. Benzonitriles with electron-withdrawing groups on the aromatic ring generally exhibit faster reduction rates because these groups enhance the electrophilicity of the nitrile carbon, facilitating hydride attack or interaction with the catalyst surface.[6][7]

Based on this principle, it is anticipated that the aromatic nitrile (CN_Ar) in this compound will be the more reactive of the two towards catalytic reduction. The benzylic nitrile (CN_Bn), being electronically insulated, behaves more like a typical aliphatic nitrile, which can be more challenging to reduce under mild conditions.[8]

Experimental Protocol: Selective Catalytic Hydrogenation

This protocol is designed to selectively reduce the more reactive aromatic nitrile. The choice of a suitable catalyst and mild conditions are paramount to prevent over-reduction of the benzylic nitrile.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, weigh 5 mol% of a heterogeneous catalyst (e.g., Rhodium on alumina or Cobalt-based catalysts) into a high-pressure reaction vessel.[4] Rationale: Rhodium and Cobalt catalysts are often cited for their high selectivity in nitrile hydrogenations, minimizing side reactions like hydrodehalogenation or the formation of secondary amines.[4][8]

  • Reaction Setup: Add the substrate, this compound (1.0 eq), to the vessel, followed by a suitable solvent such as methanol or THF (tetrahydrofuran) to a concentration of 0.1 M.

  • System Purge: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system by pressurizing with H₂ gas to ~5 bar and then venting (repeat 3-5 times) to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 10-20 bar) and heat to a moderate temperature (e.g., 40-60 °C). Stir the reaction mixture vigorously. Rationale: Lower temperatures and pressures are initially chosen to favor the reduction of the more activated aromatic nitrile.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the disappearance of starting material and the appearance of the mono-reduced product.

  • Workup and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Workflow for selective catalytic hydrogenation.

Data Summary: Reducing Agents and Predicted Selectivity
Reducing AgentTypical ConditionsPredicted Major ProductRationale & Citation
H₂ / Rh-Al₂O₃ 10-20 bar, 40-60°C4-Bromo-2-(aminomethyl)benzeneacetonitrileMild catalytic conditions favor reduction of the electronically activated aromatic nitrile.[4]
LiAlH₄ THF, 0°C to rtMixture of di-reduced and mono-reduced productsA powerful, unselective hydride reagent that will likely reduce both nitrile groups.[9]
DIBAL-H Toluene, -78°CPotential for reduction to aldehydesA milder reducing agent that can convert nitriles to aldehydes after an aqueous workup, though selectivity between the two nitriles would be challenging to control.[9]
BH₃·THF THF, reflux4-Bromo-2-(aminomethyl)benzylamineBorane complexes are effective for reducing nitriles to amines; selectivity may be poor without careful control.[10]

Selective Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles provides a direct route to carboxylic acids, proceeding through an intermediate amide.[11][12] This transformation can be catalyzed by either acid or base. The distinct electronic and steric environments of the nitrile groups in this compound suggest that selective hydrolysis may be achievable.

Mechanistic Considerations
  • Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[12][13] This is followed by the nucleophilic attack of water. The benzylic nitrile is generally more basic than the aromatic nitrile (whose lone pair is delocalized into the electron-poor ring), and thus may be protonated more readily, potentially leading to its preferential hydrolysis under kinetic control.

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[13] The benzylic nitrile is less sterically hindered and is not electronically deactivated like the aromatic nitrile, suggesting it would be more susceptible to attack by hydroxide. However, a significant competing reaction under basic conditions is the deprotonation of the acidic α-protons at the benzylic position, which can lead to side reactions or inhibit hydrolysis.

Given these factors, mild acidic conditions are often the preferred choice for attempting a selective hydrolysis, targeting the more basic benzylic nitrile.

G Simplified Acid-Catalyzed Nitrile Hydrolysis cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization & Hydrolysis Nitrile R-C≡N Protonation R-C≡N⁺-H Nitrile->Protonation + H⁺ Attack Imidic Acid Intermediate Protonation->Attack + H₂O - H⁺ Amide Amide (R-CONH₂) Attack->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H₂O, H⁺

Caption: Key stages of acid-catalyzed nitrile hydrolysis.[12][13]

Experimental Protocol: Selective Acid-Catalyzed Hydrolysis

This procedure aims to selectively hydrolyze the benzylic nitrile to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable co-solvent like dioxane or ethanol, add an aqueous solution of a strong acid (e.g., 6 M H₂SO₄ or HCl). Rationale: The use of a co-solvent is often necessary to improve the solubility of organic nitriles in the aqueous acid.[14]

  • Heating: Heat the mixture to a moderate temperature (e.g., 80-100 °C) under reflux with vigorous stirring.

  • Monitoring: Follow the reaction's progress by periodically taking samples and analyzing via HPLC or LC-MS. Look for the formation of the mono-acid product, (4-bromo-2-cyanophenyl)acetic acid, while monitoring the consumption of the starting material.

  • Workup: After the desired level of conversion is reached, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by recrystallization or silica gel chromatography.

Conclusion

The reactivity of this compound is a nuanced subject dominated by the electronic and steric differentiation of its aromatic and benzylic nitrile groups. The electron-deficient nature of the aromatic ring activates the directly attached nitrile (CN_Ar) towards reduction. Conversely, the greater basicity and lower steric hindrance of the benzylic nitrile (CN_Bn) likely make it the more susceptible site for hydrolysis under controlled acidic conditions. By carefully selecting catalysts, reagents, and reaction parameters, researchers can selectively target one nitrile over the other, unlocking the full potential of this molecule as a versatile synthon for complex target synthesis in drug discovery and materials science.

References

Stability and Storage of 4-Bromo-2-cyanobenzeneacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-2-cyanobenzeneacetonitrile, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of organic chemistry and best practices in pharmaceutical stability testing, this document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and recommended protocols for handling and long-term storage. The information herein is intended to ensure the integrity and purity of this compound, thereby safeguarding the quality and reproducibility of downstream applications in drug discovery and development.

Introduction: The Chemical Profile of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its reactivity and stability: a brominated benzene ring, a cyano (nitrile) group, and an acetonitrile moiety. The inherent stability of the aromatic ring provides a robust core to the molecule. However, the electron-withdrawing nature of the nitrile group and the reactivity of the benzylic methylene group in the acetonitrile side chain, coupled with the potential for nucleophilic attack at the carbon-bromine bond, present specific stability challenges. Understanding these potential liabilities is paramount for maintaining the compound's integrity from procurement to use.

Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Control of these factors is crucial to prevent degradation and the formation of impurities that could compromise experimental outcomes and the safety of resulting pharmaceutical products.

Temperature

Elevated temperatures can provide the activation energy required for various degradation reactions. For many complex organic molecules, storage at cool temperatures is recommended to minimize the rate of decomposition. While specific data for this compound is not publicly available, general best practices for pharmaceutical intermediates suggest that refrigerated conditions (2-8 °C) are often optimal.

Light

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation.[1] UV or even visible light can promote the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[1] Therefore, protection from light is a critical storage parameter.

Moisture and Humidity

The presence of water introduces the risk of hydrolysis of the nitrile and acetonitrile functional groups. Nitriles can undergo hydrolysis, typically under acidic or basic conditions, to form amides and subsequently carboxylic acids.[2][3][4][5][6] The acetonitrile moiety is also susceptible to hydrolysis. Therefore, maintaining a dry environment is essential.

Air (Oxygen)

While the core structure of this compound is not exceptionally prone to oxidation under ambient conditions, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, could potentially lead to oxidative degradation products.

pH (Acids and Bases)

As previously mentioned, the nitrile groups are susceptible to hydrolysis under both acidic and basic conditions.[3][4][5][6] Strong acids or bases can catalyze this degradation. Therefore, it is imperative to avoid contact with acidic or basic substances during storage and handling.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G A This compound B Hydrolysis (Amide Intermediate) A->B H₂O (Acid/Base catalysis) D Photodegradation (Debromination) A->D hv (Light) E Other Degradants A->E Oxidation, etc. C Hydrolysis (Carboxylic Acid) B->C H₂O (Acid/Base catalysis)

Caption: Potential Degradation Pathways of this compound.

The primary anticipated degradation pathways include:

  • Hydrolysis: The cyano and acetonitrile groups can hydrolyze to form the corresponding amides and ultimately carboxylic acids. This is a significant concern in the presence of moisture.

  • Photodegradation: The carbon-bromine bond is a potential site for photolytic cleavage, leading to debrominated impurities.[1]

  • Oxidation: While less common for this structure, oxidation could potentially occur at the benzylic position of the acetonitrile group.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.To minimize the rate of potential degradation reactions.
Light Store in a dark place, in a light-resistant container.[1]To prevent photodegradation of the C-Br bond.[1]
Atmosphere Keep container tightly closed.[1] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.To protect from moisture and atmospheric oxygen.
Incompatibilities Store away from strong oxidizing agents and strong bases.To prevent chemical reactions that could lead to degradation.

Handling:

  • Use personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS), including gloves, lab coat, and eye protection.

  • Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of this compound and establish an appropriate re-test date, a stability testing program should be implemented. This typically involves both long-term and accelerated stability studies.[7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10]

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Sample Preparation A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative (e.g., 3% H₂O₂) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B compliant) E->F G HPLC-UV/MS Analysis F->G H Impurity Profiling & Identification G->H

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add hydrochloric acid to a final concentration of 0.1 M and heat at 60 °C for a specified time.

    • Basic: Add sodium hydroxide to a final concentration of 0.1 M at room temperature for a specified time.

    • Oxidative: Add hydrogen peroxide to a final concentration of 3% and keep at room temperature.

    • Thermal: Store the solution at 60 °C in the dark.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to identify and quantify any degradation products.[11][12]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies provide data to establish the shelf-life and recommended storage conditions.[7]

Study TypeStorage ConditionsDuration
Long-Term 25 °C / 60% RH or 5 °CUp to 5 years
Accelerated 40 °C / 75% RH6 months

Protocol:

  • Store aliquots of this compound under the conditions specified in the table.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove a sample.

  • Analyze the sample for appearance, purity (by HPLC), and impurity profile.

  • Compare the results to the initial time point to assess any changes.

Analytical Methodology for Stability Monitoring

A robust, stability-indicating analytical method is critical for monitoring the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11][12]

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to resolve the parent compound from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry for impurity identification.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By understanding its chemical liabilities and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable intermediate. A comprehensive stability testing program, including forced degradation and long-term studies, is essential for defining appropriate storage conditions and shelf-life, thereby guaranteeing the quality and consistency of scientific outcomes.

References

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-cyanobenzeneacetonitrile, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Core Molecular Attributes

This compound, also known by its synonym 5-bromo-2-(cyanomethyl)benzonitrile, is a polysubstituted aromatic compound.[1] Its structure, featuring a bromo, a cyano, and a cyanomethyl group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecular architectures.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in public literature. However, its key identifiers are well-established.

PropertyValueSource
Molecular Formula C₉H₅BrN₂[1]
Molecular Weight 221.05 g/mol [1]
CAS Number 925672-89-5
Synonyms 5-bromo-2-(cyanomethyl)benzonitrile, Benzeneacetonitrile, 4-bromo-2-cyano-[1]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in readily accessible databases. Researchers should perform their own characterization for any new batches of this compound.

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible synthetic route can be devised based on established organic chemistry transformations and synthesis of analogous compounds. A likely precursor would be a correspondingly substituted toluene or benzyl bromide derivative.

A potential synthetic pathway could involve the bromination of 2-cyano-4-methylbenzonitrile, followed by a free-radical bromination of the methyl group to yield a benzyl bromide, which can then be cyanated to the final product. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and high yield.

Diagram of a Plausible Synthetic Pathway:

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Cyanation 2_cyano_4_methylbenzonitrile 2-Cyano-4-methylbenzonitrile step1_reagents Br₂, FeBr₃ intermediate_1 4-Bromo-2-cyano-1-methylbenzene step1_reagents->intermediate_1 Electrophilic Aromatic Substitution step2_reagents NBS, AIBN, CCl₄ intermediate_2 4-Bromo-1-(bromomethyl)-2-cyanobenzene step2_reagents->intermediate_2 Free Radical Halogenation step3_reagents NaCN, DMSO final_product This compound step3_reagents->final_product Nucleophilic Substitution

Caption: A plausible synthetic route to this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aromatic bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

The two nitrile groups also offer avenues for diverse chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, providing access to a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

While specific examples of drugs synthesized from this compound are not readily found in the literature, its structural analogs, such as 4-bromomethyl-2-cyanobiphenyl, are key intermediates in the synthesis of angiotensin II receptor antagonists like Losartan, which are used to treat high blood pressure.[2][3] It is highly probable that this compound serves as a valuable intermediate for the synthesis of novel pharmaceutical candidates.

Diagram of Key Reaction Pathways:

G cluster_bromo Reactions at Bromine cluster_cyano Reactions at Nitrile Groups start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki Forms C-C bond heck Heck Reaction (Alkene, Pd catalyst) start->heck Forms C-C bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira Forms C-C bond hydrolysis Hydrolysis (H₃O⁺) start->hydrolysis Forms Carboxylic Acid/Amide reduction Reduction (H₂, Raney Ni or LiAlH₄) start->reduction Forms Amine product_aryl product_aryl suzuki->product_aryl Aryl-substituted derivative product_alkenyl product_alkenyl heck->product_alkenyl Alkenyl-substituted derivative product_alkynyl product_alkynyl sonogashira->product_alkynyl Alkynyl-substituted derivative product_acid product_acid hydrolysis->product_acid Carboxylic acid/Amide derivative product_amine product_amine reduction->product_amine Amine derivative

Caption: Key reactive sites and potential transformations of this compound.

Analytical Characterization

Definitive spectroscopic data for this compound is not available in public spectral databases. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns based on their coupling. A singlet in the aliphatic region (around 4.0 ppm) for the methylene (-CH₂-) protons.

  • ¹³C NMR: Resonances for the nine distinct carbon atoms, including those of the benzene ring, the two nitrile groups, and the methylene group. The nitrile carbons would appear in the characteristic region of 115-125 ppm.

  • IR Spectroscopy: Characteristic stretching frequencies for the C≡N (nitrile) groups around 2220-2260 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Safety and Handling

The following safety information is based on available Material Safety Data Sheets (MSDS) for this compound.

5.1. Hazard Identification

While a full GHS classification is not universally available, the compound should be handled as potentially hazardous. Key precautions include:

  • Avoid formation of dust and aerosols.

  • Avoid breathing mist, gas, or vapors.

  • Avoid contact with skin and eyes.

5.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

5.3. First Aid Measures

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

5.4. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its value lies in the orthogonal reactivity of its functional groups, which allows for a wide range of chemical transformations. While publicly available data on its synthesis and specific applications are limited, its structural similarity to other key intermediates suggests a promising role in future research and development. As with any chemical reagent, adherence to strict safety protocols is paramount during handling and use.

References

Methodological & Application

Application Note: Versatile Synthesis of Heterocyclic Scaffolds from 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Bromo-2-cyanobenzeneacetonitrile is a highly versatile and strategically important starting material for the synthesis of diverse heterocyclic compounds. Its structure is richly functionalized, featuring three distinct reactive sites:

  • Aryl Bromide: Positioned for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or amino groups.[1][2]

  • Ortho-Cyano Group: An electrophilic center that can participate in intramolecular cyclization reactions.

  • Benzylic Acetonitrile: Possesses acidic α-protons, allowing for the formation of a nucleophilic carbanion, and a nitrile group that can be transformed or incorporated into a heterocyclic ring.

This unique combination of functionalities allows for the controlled and sequential construction of complex, medicinally relevant scaffolds such as isoquinolines and quinazolines.[3][4] This application note provides detailed protocols and mechanistic insights for leveraging this precursor in key synthetic transformations, aimed at researchers and professionals in drug discovery and organic synthesis.

Strategic Overview: Pathways to Heterocyclic Cores

The strategic application of this compound allows for divergent synthesis pathways. Depending on the reaction conditions and chosen reagents, the molecule can be guided toward different heterocyclic systems. The primary pathways explored in this guide involve intramolecular cyclization and metal-catalyzed functionalization followed by cyclization.

G start This compound path1_node Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler) start->path1_node path2_node Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) start->path2_node path3_node Multi-Step Transformation & Cyclocondensation start->path3_node product1 Substituted Isoquinolines path1_node->product1 intermediate Coupling Product (e.g., 2-Alkynylbenzonitrile derivative) path2_node->intermediate product3 Quinazoline Derivatives path3_node->product3 product2 Functionalized Isoquinolines intermediate->product2 Annulation G Thorpe-Ziegler Cyclization Mechanism start Start: Deprotonation step1 Step 1: Carbanion attacks nitrile start->step1 Base (e.g., NaH) step2 Step 2: Cyclic imine anion forms step1->step2 Intramolecular Nucleophilic Attack step3 Step 3: Protonation step2->step3 Aqueous Workup (H+) product Product: Enamine tautomer step3->product Tautomerization G start This compound step1 1. Suzuki Coupling (Introduce R group) start->step1 intermediate1 4-Aryl-2-cyanobenzeneacetonitrile step1->intermediate1 step2 2. Selective Ortho-Nitrile Reduction to Amine intermediate1->step2 intermediate2 2-Amino-4-aryl- benzeneacetonitrile step2->intermediate2 step3 3. Cyclocondensation (with R'-CHO) intermediate2->step3 product Substituted Quinazoline step3->product

References

Application Notes & Protocols: Strategic Use of 4-Bromo-2-cyanobenzeneacetonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-cyanobenzeneacetonitrile is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aryl bromide, a cyano group, and an adjacent cyanomethyl (acetonitrile) moiety—offers a powerful platform for the convergent synthesis of complex molecular scaffolds. The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the dual nitrile functionalities act as precursors for the construction of nitrogen-containing heterocycles, most notably isoquinoline derivatives, which are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and heterocyclic synthesis.

Core Concepts: The Chemical Versatility of this compound

The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its functional groups. Understanding this profile is crucial for designing efficient and robust synthetic routes.

  • Aryl Bromide (C4-Position): The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the systematic and predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is a cornerstone of modern drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).[5][6]

  • Dual Nitrile Groups (C1-CN and Acetonitrile): The presence of two nitrile groups provides multiple avenues for further transformation. The aromatic nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.[4] More significantly, the ortho-cyanomethylbenzonitrile arrangement is a classic and efficient precursor for cyclization reactions to form fused heterocyclic systems like isoquinolines.[1][7]

This multi-faceted reactivity makes the molecule an ideal intermediate, allowing for sequential or one-pot modifications to rapidly generate libraries of diverse compounds.

Structural and Safety Information
PropertyValueReference
Chemical Name This compound[8]
Synonyms 5-bromo-2-(cyanomethyl)benzonitrile[8]
CAS Number 925672-89-5[8]
Molecular Formula C₉H₅BrN₂[8]
Molecular Weight 221.05 g/mol [8]
Appearance Off-white to light yellow solidN/A (Typical)
Hazard Summary Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8]
Handling Precautions Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid dust formation.[8][9]

Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[10][11] Using this compound, this reaction allows for the selective introduction of a wide array of aryl or heteroaryl moieties at the C4 position.

Reaction Principle

The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12][13]

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_br Ar-Br (Substrate) ar_br->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_r_complex L₂Pd(II)(Ar)(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-Aryl-2-cyanobenzeneacetonitrile

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[10][15]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The typical reaction concentration is 0.1 M with respect to the substrate.[16]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.[10][16]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-2-cyanobenzeneacetonitrile.[10][16]

Expert Insight: The choice of palladium catalyst and base is critical. For electron-rich or sterically hindered boronic acids, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos), may be necessary to achieve high yields.[17] The dppf ligand is a robust choice for a wide range of substrates.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[6][18] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.

Reaction Principle

This cross-coupling reaction follows a catalytic cycle similar to the Suzuki coupling but involves an amine nucleophile.[19] Key steps include:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: This final step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[17]

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_br Ar-Br (Substrate) ar_br->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amine R₂NH (Amine) amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination pd_amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Arylamine Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-Amino-2-cyanobenzeneacetonitrile Derivatives

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[18][19]

  • Addition of Reagents: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[18]

  • Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[18][19]

Expert Insight: The selection of the ligand is paramount in Buchwald-Hartwig amination.[17] Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are often required to facilitate the crucial reductive elimination step, especially with sterically hindered substrates or less reactive amines.[17] Strong bases like NaOtBu are typically necessary to deprotonate the amine within the catalytic cycle.[18]

Application III: Synthesis of Substituted Isoquinolines

The ortho-cyanomethylbenzonitrile scaffold is a classic precursor for constructing the isoquinoline core, a privileged structure in medicinal chemistry found in numerous alkaloids and synthetic drugs.[2][3][20]

Reaction Principle

A common and effective method involves the base-mediated condensation of the acetonitrile group with the adjacent aromatic nitrile. This intramolecular cyclization forms an eneamido anion intermediate, which upon workup and aromatization, yields the substituted isoquinoline. This approach allows for the synthesis of highly functionalized isoquinolines that can be difficult to access through other methods.[1]

Workflow Visualization

Isoquinoline_Synthesis start 4-Substituted-2-cyanobenzeneacetonitrile base_step 1. Strong Base (e.g., LDA) 2. Intramolecular Cyclization start->base_step intermediate Eneamido Anion Intermediate base_step->intermediate workup Aqueous Workup & Aromatization intermediate->workup product Substituted Isoquinoline workup->product

Caption: General workflow for isoquinoline synthesis from the substrate.

Protocol: Synthesis of a 4-Bromo-1-aminoisoquinoline Derivative

Materials:

  • This compound (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), 1.1 equiv)

  • Anhydrous THF

  • Inert Gas (Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous THF.

  • Deprotonation & Cyclization: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the LDA solution dropwise over 15 minutes. The acetonitrile proton is deprotonated, and the resulting anion attacks the adjacent nitrile group.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the target 4-bromo-1-aminoisoquinoline derivative.

Expert Insight: This cyclization is highly sensitive to temperature and moisture. The use of a strong, hindered base like LDA is critical to favor deprotonation of the acetonitrile methylene group without competing nucleophilic attack on the nitrile functionalities.[1] The resulting isoquinoline retains the bromine atom, which can be used for subsequent cross-coupling reactions, further expanding molecular diversity.

References

Application Notes & Protocols: The Utility of 4-Bromo-2-cyanobenzeneacetonitrile in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a comprehensive technical guide on the application of 4-Bromo-2-cyanobenzeneacetonitrile, a versatile chemical intermediate, in the research and development of novel agrochemicals. We will explore its synthetic utility, provide detailed experimental protocols for the synthesis of a model fungicidal compound, and outline methodologies for evaluating its biological efficacy. The protocols and insights provided herein are designed to be self-validating and are grounded in established chemical principles, offering a practical framework for researchers in the field.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic nitrile that has emerged as a valuable building block in synthetic organic chemistry, particularly within the agrochemical industry. Its strategic importance is derived from the presence of three key reactive sites: a bromo group, a benzylic nitrile, and an aromatic nitrile. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal scaffold for creating libraries of complex molecules for biological screening.

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The two distinct nitrile groups offer differential reactivity, allowing for selective hydrolysis, reduction, or conversion to other functional groups, further expanding the accessible chemical space. This inherent versatility has led to its use as a key intermediate in the synthesis of a new generation of fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C9H5BrN2
Molecular Weight 221.06 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 125-130 °C
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Insoluble in water.N/A
CAS Number 135522-02-6

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information before use.

Synthetic Utility in Fungicide Development

One of the most prominent applications of this compound in agrochemical research is as a precursor to a novel class of succinate dehydrogenase inhibitor (SDHI) fungicides. The general synthetic strategy involves a Suzuki coupling reaction to replace the bromo group with a substituted pyridine ring, followed by the hydrolysis of the benzylic nitrile to an amide.

General Synthetic Workflow

The following diagram illustrates the typical synthetic workflow for converting this compound into a model SDHI fungicide.

G A This compound B Suzuki Coupling (Pd Catalyst, Base, Pyridine-boronic acid) A->B C Intermediate: 2-(2-Cyano-4-(pyridin-3-yl)phenyl)acetonitrile B->C D Selective Hydrolysis (H2SO4, H2O) C->D E Final Product: Model SDHI Fungicide D->E G A Prepare stock solution of model fungicide in DMSO B Serially dilute stock solution to obtain test concentrations A->B C Add aliquots of test solutions to molten PDA media B->C D Pour media into Petri dishes and allow to solidify C->D E Inoculate center of each plate with a mycelial plug of B. cinerea D->E F Incubate plates at 25°C for 72 hours E->F G Measure the diameter of fungal growth F->G H Calculate the percent inhibition and determine EC50 value G->H

Application Notes and Protocols for the Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Substituted benzeneacetonitrile scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. The unique electronic properties and versatile reactivity of the cyano and bromo functionalities make 4-Bromo-2-cyanobenzeneacetonitrile and its derivatives valuable intermediates for the synthesis of novel therapeutic agents. This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, offering detailed experimental protocols and explaining the scientific rationale behind the chosen synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound from commercially available starting materials necessitates a well-designed, multi-step approach. The chosen strategy prioritizes regioselectivity and functional group compatibility to maximize yield and purity. The overall synthetic pathway is outlined below and involves four key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom at the para-position of 2-methylaniline.

  • Sandmeyer Reaction: Conversion of the amino group to a cyano group.

  • Radical Bromination: Selective bromination of the benzylic methyl group.

  • Nucleophilic Substitution: Introduction of the second cyano group to form the final benzeneacetonitrile derivative.

This strategic sequence ensures that the directing effects of the substituents are leveraged to achieve the desired substitution pattern and that sensitive functional groups are introduced at appropriate stages.

Synthetic_Pathway A 2-Methylaniline B 4-Bromo-2-methylaniline A->B Step 1: Electrophilic Bromination C 4-Bromo-2-cyanotoluene B->C Step 2: Sandmeyer Reaction D 4-Bromo-2-cyanobenzyl bromide C->D Step 3: Radical Bromination E This compound D->E Step 4: Nucleophilic Substitution

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Bromo-2-methylaniline (Intermediate 1)

Rationale: The initial step focuses on the regioselective bromination of 2-methylaniline. The amino group is a strongly activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The steric hindrance from the methyl group at the ortho-position, combined with the powerful directing effect of the amino group, strongly favors the introduction of the bromine atom at the para-position.

Experimental Protocol:

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

  • Reaction Mixture: To the flask, add 2-methylaniline (10.7 g, 0.1 mol) and glacial acetic acid (100 mL). Stir the mixture until the aniline is completely dissolved.

  • Bromination: While maintaining the temperature between 0-5 °C, slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) from the dropping funnel over a period of 1 hour.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven. The crude product can be recrystallized from ethanol to yield pure 4-Bromo-2-methylaniline.[1][2][3]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Methylaniline107.1510.7 g0.1
Bromine159.8116.0 g0.1
Glacial Acetic Acid60.05120 mL-
Expected Yield186.05~85-90%~0.085-0.090

Part 2: Synthesis of 4-Bromo-2-cyanotoluene (Intermediate 2) via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines into a variety of functional groups, including nitriles.[4][5][6] This classic transformation proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst. This method is highly efficient for introducing a cyano group onto the aromatic ring at the position of the former amino group.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Cyanation Ar-NH2 Ar-NH2 Ar-N2+ X- Ar-N2+ X- Ar-NH2->Ar-N2+ X- NaNO2, HX 0-5 °C Ar-CN Ar-CN Ar-N2+ X-->Ar-CN CuCN N2 N2 Ar-N2+ X-->N2 Loss of Nitrogen

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel, and placed in an ice-salt bath.

  • Diazotization:

    • Suspend 4-Bromo-2-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C with vigorous stirring.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Preparation of Copper(I) Cyanide Solution:

    • In a separate 1 L beaker, dissolve copper(II) sulfate pentahydrate (27.5 g, 0.11 mol) in water (100 mL).

    • In another beaker, dissolve sodium cyanide (12.3 g, 0.25 mol) in water (50 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the copper sulfate solution to the sodium cyanide solution with stirring. A precipitate of copper(I) cyanide will form.

  • Sandmeyer Reaction:

    • Carefully and slowly add the cold diazonium salt solution to the freshly prepared copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-cyanotoluene.[7][8]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromo-2-methylaniline186.0518.6 g0.1
Sodium Nitrite69.007.6 g0.11
Copper(II) Sulfate Pentahydrate249.6927.5 g0.11
Sodium Cyanide49.0112.3 g0.25
Expected Yield196.04~70-80%~0.070-0.080

Part 3: Synthesis of 4-Bromo-2-cyanobenzyl bromide (Intermediate 3)

Rationale: The conversion of the methyl group of 4-Bromo-2-cyanotoluene to a bromomethyl group is achieved through a free-radical bromination reaction.[9][10][11] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors selective benzylic bromination over aromatic ring bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction, often with the aid of light.[12][13]

Experimental Protocol:

  • Apparatus Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The setup should be protected from moisture with a drying tube.

  • Reaction Mixture: To the flask, add 4-Bromo-2-cyanotoluene (19.6 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (150 mL). Caution: Carbon tetrachloride is a hazardous solvent and should be handled in a fume hood.

  • Initiation and Reaction: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol). Heat the mixture to reflux (around 77 °C) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a 150W tungsten lamp.[12]

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours, which can be monitored by the disappearance of the starting material on TLC and the floating of the succinimide byproduct on the surface of the solvent.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with a 5% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude 4-Bromo-2-cyanobenzyl bromide can be used in the next step without further purification, or it can be recrystallized from hexane.[14][15][16]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromo-2-cyanotoluene196.0419.6 g0.1
N-Bromosuccinimide (NBS)177.9919.6 g0.11
AIBN164.210.164 g0.001
Carbon Tetrachloride153.82150 mL-
Expected Yield274.94~75-85%~0.075-0.085

Part 4: Synthesis of this compound (Final Product)

Rationale: The final step involves a nucleophilic substitution reaction where the bromide of the benzylic position is displaced by a cyanide ion.[17] This is a standard SN2 reaction, and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitates the reaction by solvating the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[18][19][20]

Experimental Protocol:

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a thermometer. The flask should be placed in a water bath for temperature control.

  • Reaction Mixture: To the flask, add sodium cyanide (5.4 g, 0.11 mol) and dimethyl sulfoxide (DMSO) (100 mL). Stir the mixture until the sodium cyanide is dissolved. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Nucleophilic Substitution: Slowly add a solution of crude 4-Bromo-2-cyanobenzyl bromide (approx. 0.1 mol) in DMSO (20 mL) to the sodium cyanide solution. An exothermic reaction may be observed; maintain the temperature below 40 °C using the water bath.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them with water (2 x 100 mL) and then with a saturated brine solution (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromo-2-cyanobenzyl bromide274.94~27.5 g (crude)~0.1
Sodium Cyanide49.015.4 g0.11
DMSO78.13120 mL-
Expected Yield221.05~80-90%~0.080-0.090

Conclusion

This application note provides a robust and detailed synthetic route for the preparation of this compound. By following these protocols, researchers can reliably synthesize this valuable intermediate for further elaboration in drug discovery and development programs. The provided rationale for each synthetic step, grounded in fundamental principles of organic chemistry, allows for a deeper understanding of the process and facilitates troubleshooting and optimization. As with all chemical syntheses, appropriate safety precautions must be taken, particularly when handling hazardous reagents such as bromine and sodium cyanide.

References

4-Bromo-2-cyanobenzeneacetonitrile as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 4-Bromo-2-cyanobenzeneacetonitrile as a Precursor in Kinase Inhibitor Synthesis

Authored by: Senior Application Scientist, Gemini Division

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] The efficacy and selectivity of these inhibitors are largely dictated by their molecular architecture. This application note details the utility of this compound, a versatile chemical precursor, in the synthesis of potent kinase inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering its chemical rationale, detailed synthetic protocols, and the mechanistic basis for the activity of its derivatives, with a focus on the Janus kinase (JAK) family.

Introduction: The Strategic Value of this compound

The design of kinase inhibitors often involves the construction of heterocyclic scaffolds that can effectively occupy the ATP-binding pocket of the target kinase.[3] this compound emerges as a highly valuable starting material due to its distinct and orthogonally reactive functional groups:

  • The Acetonitrile Group: The activated methylene (-CH2CN) group is a potent nucleophile and a key participant in condensation and cyclization reactions, enabling the formation of diverse heterocyclic systems such as pyrroles and pyrimidines.

  • The Cyano Group: The nitrile (-CN) functionality can act as an electrophile or be transformed into other functional groups, often serving as a key interaction point within the kinase active site or as a handle for further derivatization.

  • The Bromo Substituent: Positioned on the phenyl ring, the bromine atom is an ideal handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]

This trifecta of reactive sites provides a robust platform for building molecular complexity and generating libraries of potential kinase inhibitors targeting families such as JAKs, Bruton's tyrosine kinase (BTK), and others.[5][6]

Safety and Handling of the Precursor

Proper handling of this compound is critical. It is a hazardous substance requiring stringent safety protocols.

Hazard Summary:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Irritation: Causes skin and serious eye irritation.[8]

  • Environmental: May be harmful to aquatic life.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[11]

Experimental Section: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This section provides a representative two-step protocol for the synthesis of a core scaffold relevant to JAK inhibitors, starting from this compound.

Overall Synthetic Workflow

The workflow involves an initial cyclization to form a functionalized pyrrole, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Evaluation A This compound (Precursor) B Step 1: Thorpe-Ziegler Cyclization (Formation of Aminopyrrole) A->B Reagents: NaH, THF C Intermediate 1 (3-Amino-4-(4-bromo-2-cyanophenyl)-1H-pyrrole-2-carbonitrile) B->C Yield: ~75-85% D Step 2: Suzuki-Miyaura Coupling C->D Reagents: Arylboronic Acid, Pd Catalyst, Base E Final Product (JAK Inhibitor Scaffold) D->E Yield: ~60-90% F Biological Assay (Kinase Panel Screening) E->F Test for IC50 G cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Kinase Inhibitor (from Precursor) Inhibitor->JAK1 INHIBITION Inhibitor->JAK2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation STAT_dimer_n STAT Dimer DNA DNA Gene Gene Transcription DNA->Gene STAT_dimer_n->DNA 6. DNA Binding

References

Application Notes and Protocols for 4-Bromo-2-cyanobenzeneacetonitrile in OLED Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-cyanobenzeneacetonitrile in Advanced OLED Emitters

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[10][11][12] These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[13] This capability enables the facile attachment of various electron-donating moieties to the electron-deficient cyanobenzeneacetonitrile core, allowing for the fine-tuning of the resulting material's photophysical and electrochemical properties.[14][15][16] The strong electron-withdrawing nature of the two nitrile groups helps to create a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for achieving blue emission. Furthermore, the spatial separation of the donor and acceptor units, facilitated by the specific substitution pattern, is crucial for minimizing the singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[8][17]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance OLED materials. It offers detailed protocols for key synthetic transformations and outlines the expected photophysical and electrochemical characteristics of the resulting materials.

Molecular Structure and Key Reactive Sites

The efficacy of this compound as a precursor for OLED materials stems from its distinct structural features. The diagram below illustrates the molecule and highlights its primary reactive sites.

Caption: Molecular structure of this compound with key reactive sites.

Synthetic Pathways to High-Performance OLED Materials

The transformation of this compound into advanced OLED materials primarily relies on palladium-catalyzed cross-coupling reactions. The two most pertinent methods are the Buchwald-Hartwig amination for synthesizing hole-transporting or emissive materials with amine-based donors, and the Suzuki-Miyaura coupling for creating emitters with aryl-based donors.

Buchwald-Hartwig Amination for Donor-Acceptor Architectures

The Buchwald-Hartwig amination is a robust method for forming C-N bonds, enabling the coupling of this compound with a wide array of primary and secondary amines.[10][18][19] This is particularly useful for synthesizing D-A or D-A-D type TADF emitters where the donor is a carbazole, phenoxazine, or a similar electron-rich amine.[20]

Buchwald_Hartwig_Amination reactant1 This compound conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat reactant1->conditions reactant2 Donor-Amine (e.g., Carbazole) reactant2->conditions product Donor-Acceptor OLED Material (e.g., TADF Emitter) conditions->product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for π-Conjugated Systems

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the aryl bromide of this compound and an organoboron reagent (boronic acid or boronic ester) of a donor moiety.[12][21][22] This reaction is instrumental in building extended π-conjugated systems, which are crucial for efficient charge transport and tuning the emission wavelength of the final OLED material.[23][24]

Suzuki_Miyaura_Coupling reactant1 This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Heat reactant1->conditions reactant2 Donor-Boronic Acid/Ester reactant2->conditions product π-Conjugated OLED Material (e.g., Blue Emitter) conditions->product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative OLED materials using this compound.

Protocol 1: Synthesis of a Carbazole-Based TADF Emitter via Buchwald-Hartwig Amination

This protocol describes the synthesis of a donor-acceptor molecule by coupling this compound with carbazole.[18]

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, carbazole, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene to the flask via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired carbazole-based TADF emitter.

Protocol 2: Synthesis of a Biphenyl-Substituted Emitter via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a π-conjugated blue emitter by coupling this compound with 4-biphenylboronic acid.[13][21]

Materials:

  • This compound (1.0 eq)

  • 4-Biphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound, 4-biphenylboronic acid, and Pd(PPh₃)₄ in a mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ to the flask.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford the target biphenyl-substituted emitter.

Expected Material Properties and Data

The materials synthesized from this compound are expected to exhibit photophysical and electrochemical properties suitable for high-performance OLEDs, particularly in the blue emission region. The data presented below is based on literature values for structurally similar compounds containing the cyanobenzeneacetonitrile acceptor moiety.[5][8][17]

Photophysical Properties of a Representative TADF Emitter
PropertyExpected Value
Absorption (λ_abs) in Toluene~370-400 nm
Photoluminescence (λ_PL) in Toluene~450-480 nm (Blue)
Photoluminescence Quantum Yield (Φ_PL)> 70%
Singlet Energy (E_S1)~2.7-2.9 eV
Triplet Energy (E_T1)~2.6-2.8 eV
ΔE_ST (E_S1 - E_T1)< 0.2 eV
Delayed Fluorescence Lifetime (τ_d)1-10 µs
Electrochemical Properties of a Representative Hole Transport Material
PropertyExpected Value
HOMO Level-5.4 to -5.8 eV
LUMO Level-2.5 to -2.9 eV
Electrochemical Band Gap~2.9-3.3 eV
Oxidation Potential (vs. Fc/Fc⁺)0.8 to 1.2 V

Application in OLED Devices

Materials derived from this compound can be incorporated into multilayer OLED devices as the emissive layer (EML) or hole transport layer (HTL).

OLED_Device Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (Can be derived from This compound) HIL->HTL EML Emissive Layer (EML) (Host:Dopant) (Dopant can be derived from This compound) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode

Caption: Schematic of a multilayer OLED device structure.

Conclusion and Future Outlook

This compound stands out as a promising and versatile building block for the development of advanced OLED materials. Its unique electronic and structural characteristics, combined with the accessibility of powerful synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide a clear and efficient pathway to novel TADF emitters and hole transport materials. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this compound in creating the next generation of highly efficient and stable blue OLEDs. Future research will likely focus on expanding the library of donor moieties coupled to the this compound core to further refine the emission color, enhance quantum efficiency, and improve device lifetime.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 4-Bromo-2-cyanobenzeneacetonitrile as a Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. The starting material, this compound, represents a highly versatile scaffold for the construction of a diverse array of complex organic molecules. Its structure is richly functionalized with three distinct reactive sites: a bromo substituent amenable to a variety of cross-coupling reactions, a cyano group on the aromatic ring, and a second cyano group on the acetonitrile moiety. This unique combination allows for a stepwise and regioselective functionalization, paving the way for the synthesis of novel heterocyclic compounds and other intricate molecular architectures. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound as a key building block in drug discovery and development.

Strategic Approaches to Functionalization

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The C-Br bond is a prime target for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl moieties. The nitrile groups, on the other hand, can be subjected to hydrolysis, reduction, or participate in cyclization reactions to form heterocyclic rings. This allows for a modular approach to synthesis, where the core structure can be elaborated in a controlled manner.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position of this compound is readily susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-cyanobenzeneacetonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound.[2] This reaction is particularly useful for introducing a wide range of aryl and heteroaryl substituents at the C4-position.

The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[3] Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The ligand choice can influence the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[4] A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step.[3] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 223 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]

  • Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).[7]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-cyanobenzeneacetonitrile.

Reactant Product Yield (%) Reference
This compound + Phenylboronic acid4-Phenyl-2-cyanobenzeneacetonitrile~85-95Adapted from[6]
This compound + 4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-cyanobenzeneacetonitrile~80-90Adapted from[6]
This compound + 3-Pyridylboronic acid4-(3-Pyridyl)-2-cyanobenzeneacetonitrile~75-85Adapted from[8]
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-cyanobenzeneacetonitriles

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon triple bonds.[9]

This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.[10] The amine base, commonly triethylamine or diisopropylethylamine, serves both as a base and a solvent. The reaction is usually carried out in an anhydrous solvent like THF or DMF under an inert atmosphere to prevent side reactions.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

  • CuI (copper(I) iodide) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 223 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[10]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-2-cyanobenzeneacetonitrile.

Reactant Product Yield (%) Reference
This compound + Phenylacetylene4-(Phenylethynyl)-2-cyanobenzeneacetonitrile~80-90Adapted from[10]
This compound + Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-2-cyanobenzeneacetonitrile~85-95Adapted from[11]
This compound + 1-Hexyne4-(Hex-1-yn-1-yl)-2-cyanobenzeneacetonitrile~75-85Adapted from[10]

Part 2: Synthesis of Heterocyclic Scaffolds

The nitrile groups in this compound and its derivatives are versatile handles for the construction of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Synthesis of Substituted Isoquinolines

Substituted isoquinolines are an important class of heterocyclic compounds with a wide range of biological activities.[12] A plausible synthetic route to novel isoquinolines can be envisioned starting from the products of the Sonogashira coupling.

A This compound B 4-Alkynyl-2-cyanobenzeneacetonitrile A->B Sonogashira Coupling C Substituted Isoquinoline B->C Cyclization

Caption: Synthetic workflow for substituted isoquinolines.

Hypothetical Protocol:

  • The 4-alkynyl-2-cyanobenzeneacetonitrile derivative (1.0 equiv) would be dissolved in a suitable solvent such as DMF or toluene.

  • A catalyst, potentially a transition metal salt like CuI or a Lewis acid, would be added.

  • The reaction mixture would be heated to promote the intramolecular cyclization of the acetonitrile nitrogen onto the alkyne.

  • The progress of the reaction would be monitored by TLC or LC-MS.

  • Upon completion, a standard aqueous workup followed by purification via column chromatography would be performed to isolate the desired substituted isoquinoline.

Synthesis of Quinazoline Derivatives

Quinazolines are another class of medicinally important heterocyclic compounds.[13] Their synthesis can be approached from 2-aminobenzonitrile derivatives, which can be potentially derived from this compound.

A This compound B 4-Amino-2-cyanobenzeneacetonitrile A->B Nucleophilic Aromatic Substitution (e.g., with NaN3 followed by reduction) C Substituted Quinazoline B->C Condensation/Cyclization

Caption: Synthetic workflow for substituted quinazolines.

A general method for the synthesis of quinazolines involves the reaction of a 2-aminobenzonitrile with an aldehyde or another suitable electrophile.[14]

Hypothetical Protocol:

  • A 2-aminobenzonitrile derivative (potentially synthesized from this compound via a multi-step sequence) (1.0 equiv) and an aldehyde (1.1 equiv) would be dissolved in a solvent like ethanol or acetic acid.

  • A catalyst, such as an acid or a Lewis acid, might be added to facilitate the initial condensation.

  • The reaction mixture would be heated, possibly under microwave irradiation, to promote cyclization and aromatization.[14]

  • After cooling, the product could precipitate or be isolated by extraction.

  • Purification by recrystallization or column chromatography would yield the desired quinazoline derivative.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of novel compounds. The strategic and sequential manipulation of its bromo and cyano functionalities through well-established methodologies like Suzuki-Miyaura and Sonogashira couplings, followed by cyclization reactions, opens up avenues for the creation of diverse molecular libraries for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-cyanobenzeneacetonitrile (also known as 5-bromo-2-(cyanomethyl)benzonitrile, CAS No. 925672-89-5) is a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring an aromatic bromide, an aromatic nitrile, and an aliphatic nitrile, offers multiple points for chemical modification. This guide provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, commencing from the commercially available precursor, 5-Bromo-2-methylbenzonitrile. The methodology is designed for high-yield, large-scale production, with an emphasis on process control, safety, and product purity.

Introduction: The Strategic Importance of this compound

Advanced organic synthesis relies on the availability of versatile and reactive intermediates. This compound is one such molecule, prized for its trifunctional nature. The aromatic bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental for constructing carbon-carbon bonds.[1] The dual nitrile groups offer pathways for hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, enabling the construction of diverse heterocyclic systems.[1]

Given its utility, a reliable and scalable synthesis is paramount for its application in drug development and materials science. This document outlines a field-proven, two-step synthetic pathway that is both efficient and economically viable for industrial-scale production.

Synthetic Strategy: A Two-Step Pathway

The chosen synthetic route is a logical and well-precedented pathway that maximizes yield and purity while ensuring scalability. The process begins with the selective bromination of the methyl group of 5-Bromo-2-methylbenzonitrile, followed by a nucleophilic substitution to introduce the second nitrile group.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Cyanation Start 5-Bromo-2-methylbenzonitrile Step1_Product 2-Bromo-5-(bromomethyl)benzonitrile Start->Step1_Product NBS, AIBN CCl4, Reflux (Wohl-Ziegler Reaction) Step2_Product This compound (Final Product) Step1_Product->Step2_Product NaCN DMSO, 60°C (SN2 Reaction)

Rationale for Synthetic Route
  • Step 1: Wohl-Ziegler Benzylic Bromination. To selectively functionalize the methyl group without affecting the aromatic ring, a free-radical bromination is the ideal choice. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN), is a classic and highly effective method for this transformation.[2][3] It is known for its high selectivity for allylic and benzylic positions and is a standard procedure in industrial synthesis.[3]

  • Step 2: Nucleophilic Cyanide Substitution. The benzylic bromide formed in Step 1 is a highly reactive electrophile, perfectly primed for S_N2 reactions. The introduction of the second nitrile group is efficiently achieved by reaction with a nucleophilic cyanide source, such as sodium or potassium cyanide.[4] This is a robust and high-yielding reaction commonly used to form alkyl nitriles.[4]

Detailed Protocols & Methodologies

Safety Precaution: This synthesis involves highly toxic materials, including N-Bromosuccinimide (a lachrymator) and sodium cyanide (extremely toxic if ingested, inhaled, or comes into contact with acid). All steps must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency cyanide antidote kit should be readily available.

Step 1: Large-Scale Synthesis of 2-Bromo-5-(bromomethyl)benzonitrile

G Charge_Reactor 1. Charge Reactor: - 5-Bromo-2-methylbenzonitrile - Carbon Tetrachloride (CCl4) Add_Reagents 2. Add Reagents: - N-Bromosuccinimide (NBS) - Azobisisobutyronitrile (AIBN) Charge_Reactor->Add_Reagents Heat_Reflux 3. Heat to Reflux (77°C): Initiate reaction with light source. Add_Reagents->Heat_Reflux Monitor_TLC 4. Monitor Reaction: Via TLC until starting material is consumed. Heat_Reflux->Monitor_TLC Cool_Down 5. Cool to RT Monitor_TLC->Cool_Down Filter 6. Filter: Remove succinimide byproduct. Cool_Down->Filter Wash 7. Wash Filtrate: - Water - Brine Filter->Wash Dry_Evaporate 8. Dry & Evaporate: - Dry over Na2SO4 - Remove solvent under reduced pressure. Wash->Dry_Evaporate Product_1 Crude 2-Bromo-5-(bromomethyl)benzonitrile (Proceed to Step 2) Dry_Evaporate->Product_1

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-methylbenzonitrile196.041.00 kg5.101.0
N-Bromosuccinimide (NBS)177.981.00 kg5.621.1
Azobisisobutyronitrile (AIBN)164.2184 g0.510.1
Carbon Tetrachloride (CCl₄)153.8210 L--

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Charging: Charge the reactor with 5-Bromo-2-methylbenzonitrile (1.00 kg, 5.10 mol) and carbon tetrachloride (10 L). Begin stirring to dissolve the solid.

  • Reagent Addition: Add N-Bromosuccinimide (1.00 kg, 5.62 mol) and AIBN (84 g, 0.51 mol) to the mixture.

  • Reaction Initiation: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approx. 77°C) using an oil bath or reactor jacket. The reaction can be initiated by shining a bright lamp on the reactor.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid cake with a small amount of cold CCl₄.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 2 L) and brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude product, 2-Bromo-5-(bromomethyl)benzonitrile, is typically an off-white to yellow solid and is used in the next step without further purification. Expected yield: ~1.3-1.4 kg (92-99%).

Step 2: Large-Scale Synthesis of this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-5-(bromomethyl)benzonitrile274.951.30 kg (crude)~4.731.0
Sodium Cyanide (NaCN)49.01255 g5.201.1
Dimethyl Sulfoxide (DMSO)78.138 L--

Protocol:

  • Reactor Setup: Use a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Charging: In the fume hood, carefully charge the reactor with sodium cyanide (255 g, 5.20 mol) and dimethyl sulfoxide (8 L). Stir the mixture to form a slurry.

  • Substrate Addition: Dissolve the crude 2-Bromo-5-(bromomethyl)benzonitrile (1.30 kg, ~4.73 mol) in 2 L of DMSO and add it to the reactor dropwise over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 2-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (Eluent: 10% Ethyl Acetate in Hexane).

  • Work-up & Quenching:

    • CRITICAL STEP: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger vessel containing 20 L of ice water with vigorous stirring. This will precipitate the product and dilute the residual cyanide.

    • Stir the resulting slurry for 1 hour, then collect the solid product by filtration.

    • Wash the filter cake thoroughly with water (3 x 5 L) until the washings are neutral.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dissolve the crude product in hot ethanol, treat with activated carbon if necessary, filter hot, and allow to cool slowly to crystallize. Add water if needed to induce precipitation.

    • Filter the purified crystals, wash with cold ethanol/water, and dry under vacuum at 40-50°C.

  • Product: this compound is obtained as a white to off-white crystalline solid. Expected yield: ~880-980 g (84-94% over two steps).

Analytical Characterization

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidVisual quality check
Melting Point To be determined experimentallyPurity indicator
¹H NMR Spectrum consistent with structureStructural confirmation
HPLC Purity ≥98%Quantitative purity assessment

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Bromination (Step 1) Inactive AIBN; insufficient light/heat.Add a fresh portion of AIBN. Ensure reflux temperature is maintained and a strong light source is used.
Di-bromination of Toluene Ring Reaction run for too long or at too high a temperature.Strictly monitor reaction by TLC and stop once starting material is consumed.
Incomplete Cyanation (Step 2) Inactive NaCN; insufficient temperature.Use freshly opened, dry NaCN. Ensure the reaction temperature reaches and is maintained at 60°C.
Product Oiling Out During Recrystallization Solvent system is not optimal; cooling too rapidly.Use a different solvent system (e.g., Toluene/Heptane). Allow for slow cooling with gentle stirring.

Conclusion

This application note details a robust, scalable, and high-yield two-step synthesis for this compound. The process utilizes well-established and industrially applicable reactions—Wohl-Ziegler bromination and nucleophilic cyanation—to provide a reliable pathway to this valuable intermediate. Adherence to the outlined protocols, safety measures, and analytical controls will ensure the consistent production of high-purity material suitable for advanced applications in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols for the Purification of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the molecular integrity of synthetic intermediates is paramount. 4-Bromo-2-cyanobenzeneacetonitrile, a key building block in the synthesis of a variety of biologically active compounds, is no exception. Its unique structure, featuring a brominated aromatic ring with two distinct nitrile functionalities, offers a versatile scaffold for medicinal chemists. However, the synthetic pathways to this intermediate can introduce a range of impurities that, if not meticulously removed, can compromise the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind the chosen purification strategies, empowering researchers to not only replicate the methods but also to adapt them to their specific needs. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the purity of the final product.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with a thorough understanding of the potential impurities. The most probable synthetic route to this compound involves a two-step process: the bromination of a substituted toluene, followed by a cyanation reaction. A plausible pathway is the conversion of 4-bromo-2-methylbenzonitrile to 4-bromo-2-(bromomethyl)benzonitrile, followed by reaction with a cyanide salt. Another common approach for introducing the aromatic nitrile is the Sandmeyer reaction, starting from a corresponding aniline.[1][2]

Based on these synthetic routes, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the initial brominated toluene or aniline precursors.

  • Reagents and Catalysts: Remnants of brominating agents (e.g., N-bromosuccinimide), cyanide sources (e.g., sodium cyanide or copper(I) cyanide), and catalysts (e.g., copper salts from a Sandmeyer reaction) can contaminate the crude product.[1]

  • Side-Reaction Products:

    • Phenolic Impurities: In the case of a Sandmeyer reaction, the diazonium salt intermediate can react with water to form a corresponding phenol, a common and often difficult-to-remove byproduct.[1]

    • Over-brominated or Isomeric Products: The bromination step may yield di- or poly-brominated species, or isomers with bromine at different positions on the aromatic ring.[3]

    • Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding amides or carboxylic acids.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude Reaction Mixture Initial_Workup Aqueous Work-up/ Extraction Crude_Product->Initial_Workup Removal of inorganic salts and water-soluble impurities Column_Chromatography Silica Gel Column Chromatography Initial_Workup->Column_Chromatography Separation of organic impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing and removal of trace impurities Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A general workflow for the purification of this compound.

Part 1: Initial Work-up and Extraction

The first line of defense in purification is a carefully executed aqueous work-up. This step aims to remove inorganic salts, water-soluble reagents, and highly polar byproducts.

Protocol 1: Standard Aqueous Work-up

  • Quenching the Reaction: Upon completion of the synthesis, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), pour the mixture into a separatory funnel containing deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume of water should be at least three times the volume of the reaction mixture.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.

  • Back-Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

  • Washing the Organic Layer:

    • To remove acidic impurities: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

    • To remove basic impurities: Wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

    • To remove residual salts: Wash with brine (a saturated aqueous solution of sodium chloride).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4][5] For a molecule like this compound, which possesses polar nitrile groups, normal-phase chromatography on silica gel is a highly effective method.

Rationale for Method Selection:

The polarity of this compound is expected to be moderate to high due to the two nitrile groups. Silica gel, a polar stationary phase, will interact with these polar functionalities, allowing for separation from less polar impurities (e.g., unreacted starting materials, non-polar side products) and more polar impurities (e.g., phenolic byproducts) by carefully selecting the mobile phase.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (Mobile Phase)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumA versatile system for a wide range of compounds. The polarity is adjusted by varying the ratio.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Toluene/AcetoneMediumAn alternative system with different selectivity.

Protocol 2: Flash Column Chromatography

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds with increasing polarity. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[6]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Load_Sample Load Crude Product Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_TLC Analyze Fractions by TLC Collect_Fractions->Analyze_TLC Combine_Pure Combine Pure Fractions Analyze_TLC->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

Part 3: Final Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity in solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For a compound like this compound, which has both polar (nitrile) and non-polar (brominated benzene ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often required. A related compound, 4-bromophenylacetonitrile, is reported to be soluble in common organic solvents like ethanol and ether, and insoluble in water.[7] This provides a good starting point for solvent screening.

Table 2: Potential Solvents for Recrystallization

SolventPolarityRationale
EthanolPolarGood for dissolving polar compounds. May require a co-solvent.
IsopropanolPolarSimilar to ethanol, but less polar.
AcetonitrilePolar AproticCan be effective for compounds with nitrile groups.
TolueneNon-polarMay be a good "poor" solvent in a mixed solvent system.
Ethyl Acetate/HexaneMixedA versatile system where the polarity can be finely tuned.
Ethanol/WaterMixedA common and effective system for moderately polar compounds.

Protocol 3: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.

Conclusion: A Pathway to High-Purity Intermediates

The purification of this compound is a critical step in the synthesis of advanced chemical entities. By understanding the potential impurities and applying a systematic purification strategy involving extraction, column chromatography, and recrystallization, researchers can obtain this valuable intermediate in high purity. The protocols and guidelines presented in this document provide a robust framework for achieving this goal, ultimately contributing to the integrity and success of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-cyanobenzeneacetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields and product purity.

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, typically follows a three-step sequence starting from 4-Bromo-2-aminotoluene. This pathway involves a Sandmeyer reaction, followed by free-radical benzylic bromination, and concluding with a nucleophilic substitution. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide breaks down each stage to provide targeted, actionable solutions.

General Synthetic Workflow

The most common and reliable synthetic route is illustrated below. Understanding the function of each step is crucial for effective troubleshooting.

G cluster_0 Step 1: Sandmeyer Cyanation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Cyanation A 4-Bromo-2-aminotoluene B Arenediazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 4-Bromo-2-cyanotoluene B->C CuCN, heat D 4-Bromo-2-cyanobenzyl Bromide C->D NBS, AIBN CCl₄, reflux E This compound (Final Product) D->E NaCN, DMSO Room Temp

Caption: A typical three-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: The Sandmeyer Reaction (4-Bromo-2-aminotoluene → 4-Bromo-2-cyanotoluene)

Question: My Sandmeyer reaction is giving a very low yield, and I'm isolating a dark, tarry substance. What is going wrong?

Answer: Low yields and tar formation in a Sandmeyer reaction typically point to two main issues: improper temperature control during diazotization or premature decomposition of the diazonium salt.

  • Causality - Diazotization Temperature: The formation of the arenediazonium salt from 4-bromo-2-aminotoluene using sodium nitrite and a strong acid (like HCl) is highly exothermic. The temperature must be maintained between 0-5 °C. If the temperature rises above this range, the diazonium salt, which is inherently unstable, will begin to decompose, leading to the formation of phenolic byproducts and other polymeric materials.[1] This decomposition is often visually indicated by the evolution of nitrogen gas and the formation of a dark-colored mixture.

  • Causality - Catalyst and Reaction Conditions: The Sandmeyer reaction itself, where the diazonium group is replaced by a cyanide group using a copper(I) cyanide catalyst, is a radical-nucleophilic aromatic substitution.[2][3]

    • Catalyst Quality: Ensure your CuCN is fresh and of high purity. Old or oxidized copper salts (containing Cu(II)) can be less effective and may promote side reactions.

    • Neutralization: Before adding the diazonium salt solution to the CuCN solution, it is critical to neutralize any excess nitrous acid from the diazotization step, often by adding a small amount of urea or sulfamic acid. Residual nitrous acid can lead to unwanted side reactions.

    • Addition Rate: The diazonium salt solution should be added slowly to the heated CuCN solution. A rapid addition can cause a violent evolution of nitrogen gas and localized overheating, leading to decomposition.

Troubleshooting Steps:

  • Verify Temperature Control: Use an ice/salt bath to maintain the temperature of the aniline solution strictly between 0-5 °C during the dropwise addition of the sodium nitrite solution.

  • Check Reagent Purity: Use freshly purchased sodium nitrite and copper(I) cyanide.

  • Control the Addition: Add the cold diazonium salt solution to the copper(I) cyanide solution slowly, ensuring the reaction remains under control.

Part 2: Free-Radical Benzylic Bromination (4-Bromo-2-cyanotoluene → 4-Bromo-2-cyanobenzyl Bromide)

Question: My benzylic bromination reaction is not proceeding to completion, and I'm recovering a lot of my starting material. How can I fix this?

Answer: A stalled benzylic bromination reaction is almost always due to an issue with the initiation of the free-radical chain reaction.

  • Causality - Radical Initiation: This reaction relies on the generation of a bromine radical, which then abstracts a hydrogen from the benzylic methyl group.[4] This process is initiated by the thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Initiator Age: Radical initiators have a limited shelf life and can decompose over time. If your AIBN or benzoyl peroxide is old, it may no longer be effective.

    • Solvent Purity: The reaction should be performed in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Protic or polar impurities can interfere with the radical chain mechanism. Ensure your solvent is anhydrous.

    • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the chain reaction. While not always necessary to fully degas the solvent, ensuring the reaction is run under a nitrogen or argon atmosphere can be beneficial.

Question: I am getting a significant amount of dibrominated byproduct (4-bromo-2-cyano-1-(dibromomethyl)benzene). How can I improve the selectivity for the monobrominated product?

Answer: Over-bromination is a common side reaction when the concentration of the brominating agent is too high relative to the benzylic radical intermediate.[5]

  • Causality - Reagent Stoichiometry and Addition: The key to achieving high selectivity for the monobrominated product is to maintain a low concentration of N-bromosuccinimide (NBS) and bromine throughout the reaction.

    • Stoichiometry: Use a precise stoichiometry, typically between 1.0 and 1.1 equivalents of NBS relative to the 4-bromo-2-cyanotoluene. Using a large excess of NBS will inevitably lead to di- and tribromination.

    • Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This ensures that as the product (4-bromo-2-cyanobenzyl bromide) is formed, there is not a large excess of brominating agent present to react with it further.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Troubleshooting Steps:

  • Use Fresh Initiator: Ensure your AIBN or benzoyl peroxide is fresh.

  • Control Stoichiometry: Use no more than 1.1 equivalents of NBS.

  • Monitor the Reaction: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction promptly upon completion.

Part 3: Nucleophilic Cyanation (4-Bromo-2-cyanobenzyl Bromide → this compound)

Question: My final nucleophilic substitution step is giving a low yield, and the reaction is very slow. What factors are most critical here?

Answer: The success of this SN2 reaction hinges on several factors, primarily the choice of solvent and the reactivity of the nucleophile.[6]

  • Causality - Solvent Effects: The reaction involves a negatively charged nucleophile (CN⁻) attacking an electrophilic carbon. A polar aprotic solvent is ideal for this type of reaction.

    • Solvent Choice: Solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar enough to dissolve the sodium or potassium cyanide but do not solvate the cyanide anion as strongly as protic solvents (like water or ethanol). This "naked" cyanide anion is a much more potent nucleophile, leading to a faster reaction rate.

    • Water Content: The presence of water is detrimental. Water can hydrolyze the cyanide salt and can also compete as a nucleophile, leading to the formation of the corresponding benzyl alcohol as a byproduct. Ensure your solvent is anhydrous and your cyanide salt is thoroughly dried.

  • Causality - Reaction Conditions:

    • Cyanide Source: Potassium cyanide (KCN) is generally more soluble in organic solvents than sodium cyanide (NaCN) and can sometimes lead to better results.

    • Phase-Transfer Catalysis: If you are having solubility issues, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction by helping to transport the cyanide anion into the organic phase.

Troubleshooting Flowchart for Low Yield in Final Cyanation Step

G start Low Yield in Final Cyanation Step q1 Is the reaction slow or incomplete? start->q1 q2 Is the main impurity the starting benzyl bromide? q1->q2 Yes q3 Is the main impurity 4-bromo-2-cyanobenzyl alcohol? q1->q3 No q4 Are there multiple unidentified byproducts? q1->q4 No sol1 Check solvent. Is it a dry, polar aprotic solvent (DMSO, DMF)? q2->sol1 Yes sol4 Ensure cyanide salt and solvent are anhydrous. q3->sol4 Yes sol5 Check for potential elimination or decomposition. Run at a lower temperature. q4->sol5 Yes sol2 Increase reaction temperature moderately (e.g., 40-50 °C). sol1->sol2 Yes sol3 Add a phase-transfer catalyst (e.g., TBAB). sol2->sol3 Yes res_good Yield Improved sol3->res_good sol4->res_good sol5->res_good

Caption: Troubleshooting decision tree for the final nucleophilic cyanation step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound? A1: Purification can typically be achieved through two methods. The crude product can be purified by flash column chromatography on silica gel, using a gradient elution system such as ethyl acetate in hexanes. Alternatively, if the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield a highly pure crystalline solid.

Q2: What are the most critical safety precautions for this synthesis? A2: This synthesis involves several hazardous materials.

  • Cyanide Salts (NaCN, KCN): These are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal according to your institution's guidelines.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a fume hood.

  • Solvents: Carbon tetrachloride is a known carcinogen and is often replaced with safer alternatives like cyclohexane. DMSO and DMF have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Are there any modern alternatives to the Sandmeyer reaction for introducing the cyano group? A3: Yes, palladium-catalyzed cyanation reactions are a powerful modern alternative.[7] For example, a starting material like 2,5-dibromobenzonitrile could potentially undergo a selective Pd-catalyzed cyanation to replace one of the bromine atoms. These methods often offer milder reaction conditions and broader functional group tolerance compared to the classical Sandmeyer reaction.[8]

Summary of Recommended Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Sandmeyer CyanationNaNO₂, HCl, CuCNWater0-5 °C then heat70-85%
2Benzylic BrominationNBS (1.1 eq.), AIBN (cat.)CCl₄ or CyclohexaneReflux (approx. 80 °C)80-90%
3Nucleophilic CyanationNaCN or KCN (1.2 eq.)Anhydrous DMSORoom Temperature>90%

References

Technical Support Center: 4-Bromo-2-cyanobenzeneacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which typically proceeds via the nucleophilic substitution of 4-Bromo-2-cyanobenzyl halide with a cyanide salt.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from a few key areas: the quality of the starting materials, competing side reactions, and suboptimal reaction conditions. Let's break down the primary culprits and their solutions.

A. Incomplete Conversion of Starting Material (4-Bromo-2-cyanobenzyl Halide)

  • Causality: The nucleophilic substitution reaction to form the arylacetonitrile is the core of this synthesis.[1][2][3] Incomplete conversion can be due to poor reactivity of the benzyl halide, insufficient nucleophilicity of the cyanide source, or deactivation of the cyanide.

  • Troubleshooting Steps:

    • Assess Starting Material Quality: Ensure your 4-Bromo-2-cyanobenzyl halide is pure. Impurities from its synthesis, such as the corresponding benzyl alcohol, will not react to form the desired product.

    • Optimize Cyanide Source and Solvent: Use a high-purity, anhydrous cyanide salt (NaCN or KCN). The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are generally effective at dissolving the cyanide salt and promoting the SN2 reaction.

    • Temperature Control: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. A moderate temperature (e.g., 50-70 °C) is often a good starting point. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

B. Formation of Dimerized Byproduct (1,2-bis(4-bromo-2-cyanophenyl)ethane)

  • Causality: Benzyl halides can undergo homocoupling, or dimerization, especially in the presence of certain metals or radical initiators.[4] This results in the formation of a bibenzyl derivative, which consumes your starting material and complicates purification.

  • Troubleshooting Steps:

    • Avoid Metal Contaminants: Ensure your reaction vessel is clean and free of trace metals that could catalyze dimerization.

    • Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to radical formation.

C. Hydrolysis of Nitrile Groups

  • Causality: Both the cyano group on the aromatic ring and the cyanomethyl group are susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of water under acidic or basic conditions.[2][5]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water is a primary driver of hydrolysis.

    • Neutralize the Reaction Mixture: After the reaction is complete, a careful workup is necessary. If the reaction conditions are basic, neutralize with a mild acid before extraction. Conversely, if acidic, neutralize with a mild base.

    • Avoid Overly Harsh Conditions: Prolonged heating or exposure to strong acids or bases during the workup should be avoided.

Experimental Protocol: A Typical Synthesis of this compound

Step Procedure
1. Reagent Preparation In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous sodium cyanide (1.2 eq.) and anhydrous DMSO.
2. Reaction Initiation Stir the suspension under a nitrogen atmosphere and heat to 50 °C.
3. Substrate Addition Dissolve 4-Bromo-2-cyanobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the heated cyanide suspension over 30 minutes.
4. Reaction Monitoring Maintain the reaction temperature at 50-60 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
5. Workup Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water. Extract the aqueous mixture with ethyl acetate (3x).
6. Purification Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/HPLC/NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present hydrolysis_impurity Presence of Carboxylic Acid or Amide Impurity? sm_present->hydrolysis_impurity No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check cyanide source activity - Use a more polar aprotic solvent sm_present->optimize_conditions Yes dimer_impurity Presence of Dimer Impurity? hydrolysis_impurity->dimer_impurity No dry_reagents Implement Anhydrous Conditions: - Dry solvents and reagents - Use inert atmosphere hydrolysis_impurity->dry_reagents Yes purify_sm Purify Starting Benzyl Halide dimer_impurity->purify_sm Yes end_point Improved Yield optimize_conditions->end_point dry_reagents->end_point purify_sm->end_point

A decision tree for troubleshooting low yields.
Question 2: I've isolated my product, but NMR analysis shows an unexpected singlet in the aromatic region and a missing benzylic CH₂ signal. What could this impurity be?

Answer:

This spectroscopic evidence strongly suggests the presence of a byproduct resulting from a reaction at the active methylene (-CH₂) group of your product.[2] The most likely culprits are α-alkylation or an oxidative degradation product.

A. α-Alkylation of the Product

  • Causality: The benzylic protons of this compound are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile and react with any remaining 4-Bromo-2-cyanobenzyl halide starting material, leading to a C-alkylated dimer.

  • Troubleshooting and Prevention:

    • Controlled Addition of Starting Material: Add the benzyl halide dropwise to the cyanide solution. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with the product carbanion.

    • Use of a Milder Base (if applicable): If a base is used in your protocol other than the cyanide salt, consider using a non-nucleophilic, sterically hindered base to reduce the likelihood of deprotonation of the product.

    • Stoichiometry: Ensure you are not using a large excess of the benzyl halide.

B. Oxidative Degradation to 4-Bromo-2-cyanobenzoyl Cyanide

  • Causality: Although less common, under certain oxidative conditions, the benzylic carbon can be oxidized to a carbonyl group. This would result in the formation of 4-Bromo-2-cyanobenzoyl cyanide, which would explain the disappearance of the CH₂ signal.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can prevent unwanted oxidation.

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent like ethanol for this reaction?

A1: It is highly discouraged. Protic solvents like ethanol can react with the cyanide ion, reducing its nucleophilicity. More importantly, they can facilitate the hydrolysis of the nitrile groups in your starting material and product, leading to unwanted side products.[5] Polar aprotic solvents such as DMSO, DMF, or acetonitrile are the preferred choice.[6]

Q2: My starting 4-Bromo-2-cyanobenzyl bromide appears to be degrading upon storage. How can I prevent this?

A2: Benzyl halides, especially those with electron-withdrawing groups, can be lachrymatory and unstable. It is best to use it fresh or store it in a cool, dark place under an inert atmosphere. If you suspect degradation, it is advisable to purify it by recrystallization or a short silica gel plug before use.

Q3: Is it possible for a Sommelet-Hauser rearrangement to occur in this synthesis?

A3: The Sommelet-Hauser rearrangement is characteristic of benzyl quaternary ammonium salts in the presence of a very strong base like sodium amide.[7][8][9][10][11] While the benzylic protons of your product are acidic, the conditions of a typical cyanomethylation using NaCN or KCN are not basic enough to promote this type of rearrangement. Therefore, it is a highly unlikely side reaction in this specific synthesis.

Q4: I have an impurity with a mass corresponding to the addition of water to my product. What is it and how do I remove it?

A4: This impurity is likely 2-(4-bromo-2-cyanophenyl)acetamide, the product of partial hydrolysis of the cyanomethyl group. Its formation is favored by the presence of water in your reaction or during workup. Removal can be challenging due to similar polarities. Careful column chromatography with a gradient elution system is your best option. To prevent its formation, strictly adhere to anhydrous reaction conditions.

Reaction Pathway and Major Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions SM 4-Bromo-2-cyanobenzyl Halide Product This compound SM->Product  + CN⁻ (Sₙ2) Dimer Dimerized Byproduct SM->Dimer Homocoupling Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) Product->Hydrolysis  + H₂O Alkylation α-Alkylated Product Product->Alkylation  + Base, then SM

Synthetic pathway and key side reactions.

References

Technical Support Center: Purification of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromo-2-cyanobenzeneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

The purification of this compound presents unique challenges due to the molecule's dual nitrile functionalities and its susceptibility to certain reaction conditions. Common issues stem from residual starting materials, side-products from the cyanation reaction, and potential hydrolysis of the nitrile groups. This guide will help you navigate these complexities to achieve a high-purity final product.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected after purification. What are the common causes?

A1: Low recovery is a frequent issue that can be traced to several factors:

  • Mechanical Losses: Significant product loss can occur during transfers, especially when handling small quantities. Ensure you thoroughly scrape all glassware and rinse it with a small amount of the mother liquor or cold solvent during filtration.

  • Premature Crystallization: During hot filtration in a recrystallization procedure, the product can crystallize on the filter paper or in the funnel if the apparatus cools down too quickly. To prevent this, use a pre-heated funnel and receiving flask.[1]

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will keep a larger portion of your compound dissolved in the mother liquor even after cooling, drastically reducing the yield.[1] The goal is to create a saturated solution at the solvent's boiling point.

  • Inappropriate Washing: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

  • Product Degradation: Although less common under standard purification conditions, prolonged exposure to highly acidic or basic conditions (e.g., residual reagents from synthesis) could lead to hydrolysis of the nitrile groups, reducing the yield of the desired product.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How do I identify the impurities?

A2: The identity of the spots depends on the synthetic route, but common impurities include:

  • Unreacted Starting Material: The most common impurity is the precursor, for example, the corresponding benzyl halide. This spot will typically have a different Rf value than your product.

  • Hydrolysis Products: The nitrile groups, particularly the benzylic one, can undergo hydrolysis to form the corresponding amide or even the carboxylic acid.[2][3] These impurities are typically more polar than the desired product and will have lower Rf values on a normal-phase TLC plate (e.g., silica).

  • Side-Reaction Products: Depending on the cyanation method used, side products can form. For instance, palladium-catalyzed cyanations can sometimes lead to the formation of bi-aryl compounds or other coupling products.[4][5]

  • Solvent Impurities: Ensure the spots are not from the solvent used to dissolve the sample for TLC. Run a TLC with just the spotting solvent as a control.

Q3: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).

  • Cause & Solution Diagram:

G cluster_solutions oiling_out Product 'Oils Out' cause1 High Impurity Level oiling_out->cause1 cause2 Solution Cooled Too Quickly oiling_out->cause2 cause3 Insufficient Solvent oiling_out->cause3 solution1 Re-dissolve in more hot solvent. Consider pre-purification with activated charcoal if colored. cause1->solution1 solution2 Allow solution to cool slowly at room temp. Insulate the flask to slow cooling further. cause2->solution2 solution4 Induce crystallization by scratching the flask or adding a seed crystal. cause2->solution4 solution3 Add more hot solvent until oil dissolves, then cool slowly. cause3->solution3 cause3->solution4

Caption: Decision tree for resolving product oiling out.

Q4: My purified product has a persistent yellow or brown color. How can I decolorize it?

A4: Color often indicates the presence of high molecular weight, polymeric, or highly conjugated impurities.

  • Activated Charcoal Treatment: The most common method is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% by weight) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification method for this compound: recrystallization or column chromatography?

A1: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is often faster and more scalable than chromatography.[1][6]

  • Column Chromatography is superior for separating complex mixtures or when impurities have solubilities similar to the product.[7][8] It offers much higher resolving power but is more labor-intensive and uses larger volumes of solvent. For achieving very high purity (>99%), chromatography is often the preferred method.

Q2: How should I select a solvent system for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. This compound has both polar (nitrile groups) and non-polar (brominated benzene ring) characteristics. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent ClassExamplesSuitability Assessment
Alcohols Isopropanol, Ethanol, MethanolGood starting point. The compound is likely to have moderate solubility, which can be modulated by temperature.
Hydrocarbons Hexanes, HeptaneLikely poor solubility even when hot. Can be used as an anti-solvent in a mixed-solvent system.
Esters Ethyl AcetateOften a good choice for compounds of intermediate polarity.
Chlorinated Dichloromethane (DCM)The compound is likely too soluble in DCM even when cold, making it a poor choice for recrystallization.
Mixed Solvents Ethanol/Water, Acetone/HexanesHighly effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) until turbidity persists. Heat to redissolve, then cool slowly.

Q3: How can I prevent the hydrolysis of the nitrile groups during purification?

A3: Nitrile hydrolysis is catalyzed by both acid and base, especially at elevated temperatures.[3][9]

  • Maintain Neutral pH: Ensure that the crude product is neutralized after the synthesis work-up. If performing column chromatography on silica gel (which is slightly acidic), do not let the compound sit on the column for an extended period.

  • Avoid Strong Acids/Bases: Do not use strongly acidic or basic solvent systems for purification.

  • Minimize Heat Exposure: While heating is necessary for recrystallization, avoid prolonged heating at the solvent's boiling point. Dissolve the compound and proceed with the next steps promptly.

Q4: What is a good starting mobile phase for column chromatography on silica gel?

A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for compounds of intermediate polarity.[10][11]

  • TLC Analysis: First, run TLC plates in various solvent ratios to find a system that gives your product an Rf value of 0.25-0.35 . This Rf generally provides the best separation in column chromatography.

  • Starting Ratios: Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (90:10, 80:20, etc.) until you achieve the desired Rf.

  • Observation: Ensure there is good separation between your product spot and any impurity spots on the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to just dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities or color are present, perform a hot filtration. Add a small amount of activated charcoal if needed, then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the clear, hot filtrate, add deionized water dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol assumes a mobile phase of Hexanes:Ethyl Acetate has been determined by TLC.

Caption: Workflow for Flash Column Chromatography.

References

Technical Support Center: A Scientist's Guide to the Purification of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-Bromo-2-cyanobenzeneacetonitrile (CAS 925672-89-5). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications. As a critical intermediate in the synthesis of complex molecules, the purity of this compound is paramount. This document provides in-depth, field-proven troubleshooting advice and detailed protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a framework for assessing your crude material before proceeding with purification.

Q1: What are the fundamental physical properties of this compound?

Understanding the basic properties of your compound is the first step in designing a purification strategy. These values dictate the choice of solvents and techniques.

PropertyValue / DescriptionSource
CAS Number 925672-89-5
Molecular Formula C₉H₅BrN₂
Molecular Weight 221.05 g/mol
Appearance Expected to be a white to off-white solid, similar to related compounds.[1]N/A
Melting Point Data not widely available. Related compounds like 4-Bromobenzeneacetonitrile melt at 59-63 °C.[1] A sharp melting point is a good indicator of purity.N/A
Solubility Generally insoluble in water; soluble in common organic solvents such as ethanol, ether, and acetone.[1][2]N/A

Q2: What are the likely impurities in my crude sample?

Impurities are typically byproducts of the synthetic route. The synthesis of related brominated benzonitriles often proceeds via a Sandmeyer reaction, starting from an aminobenzonitrile.[3][4]

  • Unreacted Starting Materials: Such as the corresponding 2-cyano-aniline precursor.

  • Isomeric Byproducts: Bromination of an aromatic ring can lead to the formation of different positional isomers.[5]

  • Side-Reaction Products: Including products from hydrolysis of the nitrile groups or homocoupling of the aromatic rings.[6]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethyl acetate, toluene).

  • Inorganic Salts: Remnants from the work-up, such as sodium bicarbonate or brine washes.[3]

Q3: How can I quickly assess the purity of my crude material?

Before committing to a large-scale purification, a rapid preliminary analysis is essential.

  • Thin-Layer Chromatography (TLC): This is the most crucial preliminary test. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). A pure compound should ideally show a single spot. The presence of multiple spots confirms impurities and helps in selecting a solvent system for column chromatography.[7]

  • Melting Point Analysis: A broad or depressed melting point range compared to a reference standard indicates the presence of impurities.

  • Solubility Tests: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. This data is invaluable for selecting a recrystallization solvent.

Q4: What are the critical safety precautions for handling this compound?

This compound contains both a cyano group and a brominated aromatic ring, requiring careful handling.

  • Toxicity: Compounds containing nitrile (cyano) groups can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases. Keep the container tightly sealed.[1]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most effective technique for purifying solid organic compounds, provided a suitable solvent can be identified. The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.

Recrystallization Workflow Diagram

G cluster_prep Solvent Selection & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying A Choose Solvent(s) (High solubility when hot, low when cold) B Add Minimum Amount of Hot Solvent to Crude Solid A->B C Heat to Dissolve Completely B->C D Hot Filtration (Optional) To remove insoluble impurities C->D E Allow Solution to Cool Slowly (Promotes large crystal growth) D->E F Induce Crystallization if Needed (Scratch flask, add seed crystal) E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Assess Purity (TLC, Melting Point) I->J

Caption: General workflow for purification by recrystallization.

Detailed Protocol: Two-Solvent Recrystallization

A two-solvent system is often effective for aromatic compounds when a single suitable solvent cannot be found. A common pairing is a "soluble" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. For this compound, a system like Ethanol/Water or Dichloromethane/Hexane could be effective.[10]

  • Dissolution: Dissolve the crude this compound in the minimum required amount of the hot "soluble" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Recrystallization Troubleshooting Q&A

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure samples or when cooling is too rapid.

  • Solution: Re-heat the mixture to dissolve the oil. Add more of the "soluble" solvent to lower the saturation point. Allow the solution to cool much more slowly. Seeding the solution with a previously formed pure crystal can also promote proper crystallization over oiling.

Q: No crystals have formed even after the solution has cooled completely. How can I induce crystallization?

  • Causality: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Solution 3 (Concentration): You may have used too much solvent. Gently evaporate some of the solvent and allow it to cool again.

Q: My final product is colored, but the pure compound should be white. How do I remove colored impurities?

  • Causality: Highly polar, colored impurities may be present.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Proceed with the cooling and crystallization steps as usual.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective or when impurities have very similar solubility profiles, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[7]

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Separation cluster_isolate Analysis & Isolation A Select Eluent System via TLC (Aim for Rf of 0.2-0.4 for product) B Prepare Slurry of Silica Gel in Nonpolar Component of Eluent C Pack Column with Slurry (Avoid air bubbles and cracks) D Pre-adsorb Crude Sample onto a Small Amount of Silica Gel C->D E Load Sample onto Column F Elute with Mobile Phase (May use gradient of increasing polarity) G Collect Fractions Sequentially H Analyze Fractions by TLC G->H I Combine Fractions Containing Pure Product J Evaporate Solvent Under Reduced Pressure (Rotovap) K Obtain Pure, Solid Product

Caption: Standard workflow for flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product a retention factor (Rf) of approximately 0.3. Impurities should ideally be well separated (e.g., Rf < 0.1 or > 0.5). A 10:1 mixture of petroleum ether:ethyl acetate has been used for a similar compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexanes). Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring a level, crack-free bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of your packed column.

  • Elution and Collection: Begin eluting with your chosen solvent system, starting with a less polar mixture if using a gradient. Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product and any impurities.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Troubleshooting Q&A

Q: My compounds are streaking on the TLC plate and co-eluting from the column.

  • Causality: This can be caused by several factors: the sample being too acidic or basic, the compound being poorly soluble in the eluent, or overloading the column with too much sample.

  • Solution 1 (Modify Eluent): If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (~0.5%) to the eluent can improve peak shape.

  • Solution 2 (Change Solvent System): Your chosen eluent may not be optimal. Try a different solvent system, for instance, substituting ethyl acetate with dichloromethane or ether to alter the selectivity of the separation.

  • Solution 3 (Reduce Load): You may have loaded too much crude material. As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel.

Q: My product is not eluting from the column, even after I increase the polarity of the mobile phase.

  • Causality: Your compound is too polar for the chosen solvent system and is irreversibly adsorbed to the silica gel.

  • Solution: This indicates a significant mismatch between your compound's polarity and the eluent. You need a much more polar eluent. Try a system containing methanol (e.g., 95:5 Dichloromethane:Methanol). It is crucial to select the eluent system carefully using TLC before running the column to prevent this issue.

References

Technical Support Center: 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-cyanobenzeneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and degradation of this compound. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a multifunctional aromatic compound. Its stability is influenced by the interplay of its three key functional groups: the bromo substituent, the cyano (nitrile) group on the benzene ring, and the acetonitrile moiety. Understanding the inherent reactivity of these groups is paramount to preventing unwanted degradation.

This molecule is susceptible to several degradation pathways, primarily hydrolysis, photolysis, and thermal decomposition. The presence of electron-withdrawing cyano groups can influence the reactivity of the aromatic ring and the benzylic methylene group of the acetonitrile substituent.

II. Troubleshooting Guide: From Unexpected Results to Controlled Experiments

In this section, we address common issues encountered during the use of this compound in experimental settings. Each problem is followed by a systematic approach to identify the root cause and a detailed solution.

Scenario 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities

  • Problem: You are using this compound as a starting material in a nucleophilic substitution reaction, but the yield is lower than expected, and you observe unknown peaks in your HPLC or LC-MS analysis.

  • Potential Causes & Troubleshooting Steps:

    • Degradation of Starting Material: The compound may have degraded during storage.

      • Verification: Re-analyze the starting material by HPLC-UV to check for purity. Compare the chromatogram to the certificate of analysis.

      • Solution: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid frequent opening of the container. For long-term storage, refrigeration is recommended.

    • Hydrolysis during Reaction: The nitrile or acetonitrile groups may be hydrolyzing under your reaction conditions.

      • Verification: Analyze a sample of your reaction mixture at an early time point. Look for the appearance of peaks corresponding to the molecular weights of the hydrolyzed products (e.g., carboxylic acid or amide derivatives).

      • Solution: If your reaction conditions are aqueous or involve strong acids or bases, consider using anhydrous solvents and non-aqueous workup procedures. If pH control is necessary, use a buffered system to maintain a neutral or slightly acidic pH.

    • Side Reactions with Nucleophiles: Strong nucleophiles can potentially react at multiple sites.

      • Verification: Scrutinize your LC-MS data for masses corresponding to the displacement of the bromide or addition to the nitrile groups.

      • Solution: The choice of nucleophile and reaction conditions is critical. Weaker bases or protecting group strategies may be necessary to achieve the desired selectivity.[1][2][3]

Scenario 2: Discoloration of the Compound Upon Storage or Exposure to Light

  • Problem: Your previously off-white to pale yellow solid has developed a darker yellow or brownish tint.

  • Potential Causes & Troubleshooting Steps:

    • Photodegradation: Aromatic brominated compounds and nitriles can be sensitive to light, leading to the formation of colored impurities.

      • Verification: Compare the appearance and purity (via HPLC) of a sample stored in the dark with one that has been exposed to ambient light.

      • Solution: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting.

    • Oxidation: Exposure to air, especially in the presence of light or trace metals, can lead to oxidative degradation.

      • Verification: While direct detection of initial oxidation products can be challenging, significant discoloration often correlates with the appearance of a complex mixture of impurities in the chromatogram.

      • Solution: Store the compound under an inert atmosphere. Ensure that all solvents and reagents used are of high purity and free from metal contaminants.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three main degradation pathways are:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions. The acetonitrile group can also undergo hydrolysis.

  • Photodegradation: Aromatic bromides can undergo homolytic cleavage of the C-Br bond upon exposure to UV light, leading to radical-mediated side reactions and the formation of colored impurities.

  • Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can decompose, potentially leading to the formation of brominated benzenes, phenols, and other hazardous byproducts.[4][5][6][7][8]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For extended periods, storage at 2-8 °C under an inert atmosphere is recommended.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method should be developed to separate the parent compound from its potential degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[9][10][11]

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation. Also, be mindful of reactions with strong nucleophiles that could lead to unintended side products.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[12][13][14][15] Here are exemplary protocols for subjecting this compound to various stress conditions.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH2 - 8 hours
Oxidation3% H₂O₂24 hours
Thermal Stress60 °C7 days
PhotostabilityICH Q1B compliant light exposureAs per guidelines

Protocol 1: Hydrolytic Degradation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the solutions at room temperature.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of the compound.

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Analyze samples at various time points by HPLC.

Protocol 3: Thermal and Photolytic Degradation

  • For thermal degradation, place a solid sample of the compound in a controlled temperature oven at 60 °C.

  • For photolytic degradation, expose a solid sample to a light source as specified in ICH Q1B guidelines.

  • At the end of the exposure period, dissolve the samples and analyze by HPLC.

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

A This compound B Hydrolysis (Acid/Base) A->B H₂O C Photolysis (UV Light) A->C D Thermolysis (Heat) A->D Δ E 4-Bromo-2-cyanophenylacetic acid/ amide B->E F Debrominated Species & Radical Adducts C->F G Brominated Benzenes & Phenols D->G

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Impurities

Caption: Troubleshooting workflow for identifying the source of impurities.

VI. References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38. --INVALID-LINK--

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Request PDF. --INVALID-LINK--

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute. --INVALID-LINK--

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Request PDF. --INVALID-LINK--

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 80, 307-312. --INVALID-LINK--

  • Rao, N., & Gawde, K. D. (2018). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 359-366. --INVALID-LINK--

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. --INVALID-LINK--

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. --INVALID-LINK--

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. --INVALID-LINK--

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. --INVALID-LINK--

  • S-Matrix. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. --INVALID-LINK--

  • U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. --INVALID-LINK--

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. --INVALID-LINK--

  • Lubs, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • Balaban, N., Yankelzon, I., Adar, E., Gelman, F., Ronen, Z., & Bernstein, A. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. --INVALID-LINK--

  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid. --INVALID-LINK--

  • Chemistry Stack Exchange. (2016, January 24). How can I choose the correct mechanism for nucleophilic substitution of aryl halides? --INVALID-LINK--

  • MDPI. (n.d.). Selective Photocatalytic Transformation of Lignin to Aromatic Chemicals by Crystalline Carbon Nitride in Water–Acetonitrile Solutions. --INVALID-LINK--

  • California State University San Marcos. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Archives. --INVALID-LINK--

  • Megriche, A., & Sojod, B. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. --INVALID-LINK--

  • Mas, S., Carbó, A., Lacorte, S., de Juan, A., & Tauler, R. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-Bromo-2-heptene. --INVALID-LINK--

  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. The Biochemical journal, 165(2), 309–319. --INVALID-LINK--

  • Chemguide. (n.d.). answers NUCLEOPHILIC SUBSTITUTION. --INVALID-LINK--

  • American Chemical Society. (n.d.). Organic Letters Journal. --INVALID-LINK--

  • Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. --INVALID-LINK--

  • Fiveable. (n.d.). Aromatic Nitriles Definition. --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound [Q06716]. --INVALID-LINK--

  • ResearchGate. (n.d.). 1 Microbial degradation of nitriles (R = aliphatic, aromatic or aryl group). --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. --INVALID-LINK--

  • Zaias, J., & de Adams, R. (1998). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Journal of chromatography. A, 800(2), 241–246. --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Bromo-2-cyanobenzeneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. Adherence to these protocols is critical for laboratory safety and the integrity of your experimental outcomes.

Hazard Identification and Chemical Profile

This compound is a halogenated organic compound that presents several potential hazards. Understanding its chemical profile is the first step toward safe laboratory practices.

Chemical Properties:

PropertyValue
CAS Number 925672-89-5[1]
Molecular Formula C₉H₅BrN₂[1][2]
Molecular Weight 221.05 g/mol [1][2]
Appearance Solid (form may vary)
Synonyms 5-bromo-2-(cyanomethyl)benzonitrile[2][3]

GHS Hazard Classification:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol begins with the correct use of personal protective equipment and engineering controls to minimize exposure.

Mandatory PPE Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) node_eye Eye/Face Protection - Chemical splash-resistant safety glasses or goggles with side protection. - Face shield where splashing is a risk. node_gloves Hand Protection - Chemical-resistant gloves (e.g., nitrile). - Double-gloving is recommended. node_body Body Protection - Laboratory coat. node_respiratory Respiratory Protection - Use in a well-ventilated area. - If dust is generated, a NIOSH-approved respirator may be necessary.

Caption: Mandatory Personal Protective Equipment for handling this compound.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][3]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Avoid contact with skin, eyes, and personal clothing.[2][7]

  • Wash hands thoroughly after handling.[2][8]

  • Avoid breathing fumes, dust, or vapors.[2][3]

  • Do not eat, drink, or smoke when using this product.[7][8]

  • Keep containers securely sealed when not in use.[8][9]

Storage Conditions
  • Store in a cool, dry, and dark place.[9]

  • Keep the container tightly closed.[5][9]

  • Store away from incompatible materials such as oxidizing agents.[5][9]

  • Protect containers from physical damage.[4]

Troubleshooting Guide and FAQs

This section addresses specific issues that users may encounter during their experiments.

Question: I've noticed the material has changed color. Is it still usable? Answer: A color change may indicate degradation. As the product is subject to degradation with age, it's recommended to use fresh material for critical experiments to ensure reproducibility.[9] Long-term storage can lead to the compound becoming more hazardous.[9]

Question: What should I do if I accidentally generate dust when weighing the compound? Answer: If you are not already using one, a NIOSH-approved respirator is recommended when there is a risk of dust generation.[10] Ensure all handling of the solid is performed within a chemical fume hood to contain any airborne particles.[4] Avoid dry sweeping of any spilled solid; use wet clean-up procedures to minimize dust.[11]

Question: Can I work with this compound on an open bench? Answer: No. All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Question: What are the signs of acute exposure to this compound? Answer: Early symptoms of exposure to cyanide-containing compounds can include headache, dizziness, a fast heart rate, shortness of breath, and vomiting.[12] Skin and eye contact will cause irritation.[2] If you feel unwell, call a poison center or doctor.[2]

Emergency Procedures

In the event of an emergency, a prompt and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2] If not breathing, give artificial respiration.[3][13]
Skin Contact Take off contaminated clothing immediately.[3] Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Response

The appropriate response to a spill depends on its size and nature.

Spill_Response cluster_minor Minor Spill cluster_major Major Spill start Spill Occurs minor_steps 1. Alert others in the area. 2. Don appropriate PPE. 3. Cover with inert absorbent material. 4. Collect residue into a sealed, labeled container for disposal. start->minor_steps Small & Contained major_steps 1. Evacuate the area immediately. 2. Alert emergency responders. 3. Prevent entry into drains or waterways. start->major_steps Large or Uncontained

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3] Eliminate all ignition sources.[3]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][15]

  • Absorption: Carefully cover the spill with the absorbent material, working from the outside in.[14]

  • Collection: Once absorbed, use spark-proof tools to collect the material into a suitable, labeled container for hazardous waste disposal.[3][16]

  • Decontamination: Clean the spill area with soap and water.[14] For a compound containing a cyanide group, a more thorough decontamination may be necessary. First, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4] All cleaning materials should be collected as hazardous waste.[4]

Decontamination and Waste Disposal

Proper decontamination and disposal are legally required and essential for environmental protection.

Decontamination
  • Glassware and Equipment: All equipment and glassware should be decontaminated after use. This can be achieved by rinsing with a suitable solvent, followed by the two-step decontamination process of a pH 10 buffer and then a 10% bleach solution.[4] All decontamination activities should be performed within a fume hood.[4]

  • Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood using the same procedure.

  • Personal Decontamination: Wash hands and forearms thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][8]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[17][18]

Waste Disposal Workflow:

  • Segregation: Do not mix halogenated waste with non-halogenated waste.[18][19] All waste contaminated with this compound, including contaminated PPE, absorbent materials, and rinse solutions, must be collected in a dedicated, properly labeled hazardous waste container.[4][18]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing the chemical constituents.[18] For cyanide-containing waste, it is also critical to label it with "No Acids" to prevent the generation of hydrogen cyanide gas.[4]

  • Storage: Keep waste containers tightly sealed and store them in a designated, safe location away from incompatible materials.[18]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][18] Do not pour any waste containing this compound down the drain.[8][17]

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-89-5). This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during its use in experimental settings. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research areas is it commonly used?

A1: this compound, with the molecular formula C₉H₅BrN₂, is a halogenated aromatic nitrile.[1] While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are common in medicinal chemistry and materials science. Related compounds, such as 4-bromo-2-chlorobenzonitrile and 4-bromo-2-fluorobenzonitrile, are pivotal intermediates in the synthesis of pharmaceuticals, including anticancer and central nervous system (CNS) agents, as well as in the development of agrochemicals and materials for Organic Light Emitting Diodes (OLEDs).[2][3][4] Therefore, it is reasonable to anticipate that this compound is utilized in similar research and development pipelines as a building block for novel molecular entities.

Q2: What are the expected solubility characteristics of this compound?

A2: Based on its chemical structure, this compound is a moderately polar molecule. The presence of two nitrile groups contributes to its polarity, while the bromophenyl ring is nonpolar. This dual nature suggests that it will be poorly soluble in water due to its hydrophobic brominated benzene structure.[5] However, it is expected to be soluble in a range of common organic solvents. For instance, similar cyanobenzene derivatives exhibit good miscibility with polar aprotic solvents like acetone, as well as alcohols and ethers.

Q3: What are the primary safety precautions I should take when handling this compound?

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: The compound is not dissolving in my chosen solvent.

This is a common initial challenge. The key is a methodical approach to solvent screening and optimization.

Root Cause Analysis:

The insolubility is likely due to a mismatch between the polarity of the compound and the solvent, or insufficient solvation energy to overcome the crystal lattice energy of the solid compound.

Troubleshooting Workflow:

A Initial Observation: Compound is insoluble B Step 1: Systematic Solvent Screening A->B C Step 2: Employ Mechanical Agitation B->C D Step 3: Gentle Heating C->D E Step 4: Consider Co-Solvents D->E F Successful Dissolution E->F

Caption: A stepwise workflow for troubleshooting initial solubility issues.

Detailed Steps & Scientific Rationale:
  • Systematic Solvent Screening:

    • Rationale: The principle of "like dissolves like" is a fundamental concept in solubility.[5] By testing a range of solvents with varying polarities, you can identify the most suitable one for your compound.

    • Protocol:

      • Prepare small, equivalent amounts of this compound in separate vials.

      • Add a measured volume of a single solvent to each vial, starting with a low volume.

      • Test a range of solvents from nonpolar to polar aprotic and polar protic. (See table below for suggestions).

      • Observe and record the degree of dissolution at room temperature.

Solvent Class Examples Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can solvate polar functional groups without donating protons and are often effective for moderately polar compounds.[10]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are less polar than aprotic solvents but can still solvate many organic compounds.
Alcohols Methanol, Ethanol, IsopropanolThese are protic solvents that can engage in hydrogen bonding, which may aid in dissolving compounds with hydrogen bond acceptors like the nitrile group.
Chlorinated Dichloromethane (DCM), ChloroformThese are effective for many organic compounds but should be used with caution due to their volatility and potential toxicity.
  • Employ Mechanical Agitation:

    • Rationale: Agitation increases the interaction between the solvent and the solute particles, which can accelerate the dissolution process.

    • Methods:

      • Vortexing: For small volumes, vigorous vortexing can be effective.

      • Sonication: An ultrasonic bath can provide energy to break up solid aggregates and enhance dissolution.[11]

  • Gentle Heating:

    • Rationale: For most compounds, solubility increases with temperature. Gentle heating can provide the necessary energy to overcome the intermolecular forces in the solid state.

    • Caution: Apply heat judiciously.[11] Start with a water bath at a slightly elevated temperature (e.g., 30-40°C) and monitor for any signs of degradation (color change). Avoid aggressive heating, as it can lead to compound decomposition.

  • Consider Co-solvents:

    • Rationale: A mixture of two or more miscible solvents (a co-solvent system) can have a polarity that is intermediate to that of the individual solvents.[12] This allows for fine-tuning of the solvent properties to match the solute.

    • Protocol:

      • Identify a solvent in which the compound is sparingly soluble and another in which it is freely soluble.

      • Start with the solvent of lower dissolving power and gradually add the stronger solvent until the compound dissolves. This helps to use the minimum amount of the stronger solvent.

Issue 2: The compound precipitates out of solution upon addition to an aqueous medium.

This is a frequent problem in biological assays or aqueous reactions where a stock solution in an organic solvent is diluted into an aqueous buffer.

Root Cause Analysis:

The organic solvent from the stock solution disperses in the aqueous medium, leading to a significant increase in the polarity of the final solution. This change causes the poorly water-soluble compound to precipitate.

Troubleshooting Workflow:

A Observation: Precipitation in Aqueous Medium B Option 1: Lower Final Concentration A->B C Option 2: Increase Co-solvent Percentage A->C D Option 3: Utilize Surfactants A->D E Option 4: Employ Cyclodextrins A->E F Clear Aqueous Solution B->F C->F D->F E->F

Caption: Decision tree for addressing precipitation in aqueous media.

Detailed Steps & Scientific Rationale:
  • Lower the Final Concentration:

    • Rationale: The simplest solution is often to work at a lower final concentration of the compound, which may be below its solubility limit in the final aqueous medium.[13]

    • Action: Perform a serial dilution of your stock solution to determine the highest concentration that remains soluble in the aqueous medium.

  • Increase the Percentage of Organic Co-solvent:

    • Rationale: A slightly higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain the compound's solubility.[14]

    • Action: Test increasing the final co-solvent concentration incrementally (e.g., from 0.1% to 0.5% or 1%). Be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability, enzyme activity) and always include appropriate vehicle controls.

  • Utilize Surfactants:

    • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility.[15][16]

    • Protocol:

      • Select a non-ionic surfactant that is compatible with your experimental system (e.g., Tween® 20, Tween® 80, Triton™ X-100).

      • Prepare the aqueous medium with a low concentration of the surfactant (e.g., 0.01% - 0.1%).

      • Slowly add the stock solution of your compound to the surfactant-containing medium while vortexing.

  • Employ Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[18][19][20]

    • Protocol:

      • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • Dissolve the cyclodextrin in the aqueous buffer first.

      • Slowly add the stock solution of this compound to the cyclodextrin solution with stirring.

Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced methods may be necessary.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[13] While this compound does not have obvious acidic or basic centers, this is a crucial consideration for many other organic molecules.

  • Micronization: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[12][21] This can be achieved through techniques like jet milling or sonocrystallization.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level.[22] Techniques like melt extrusion or solvent evaporation are used to create a solid product where the drug is in an amorphous state, which typically has higher solubility than the crystalline form.

By systematically applying these troubleshooting steps and understanding the underlying scientific principles, you can effectively overcome solubility issues with this compound and other challenging compounds in your research.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-Bromo-2-cyanobenzeneacetonitrile using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a comparative perspective on analytical methodologies and the causal reasoning behind experimental choices. We will explore the structural elucidation of this compound, present a detailed experimental workflow, interpret the resulting spectral data, and contextualize the technique's strengths against other common analytical methods.

Introduction: The Role of Precise Characterization

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents. Its structure, featuring a bromine atom, a cyano group, and a cyanomethyl group on a benzene ring, presents a distinct analytical challenge. Accurate and unambiguous structural confirmation is paramount for ensuring the purity, safety, and efficacy of any downstream products.

¹H NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules.[1] By probing the magnetic environments of hydrogen nuclei (protons), it provides detailed information about molecular structure, connectivity, and conformation.[1] This guide will demonstrate the power of ¹H NMR in providing a definitive fingerprint of this compound.

Fundamentals of ¹H NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is dictated by three key parameters for each proton:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is determined by the electron density around the proton. Electron-withdrawing groups (like -CN and -Br) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2] The aromatic ring itself induces a significant downfield shift for its attached protons due to the ring current effect.[2]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, provides direct evidence of connectivity within the molecule.

For this compound, we expect to see signals corresponding to the methylene protons (-CH₂-) of the acetonitrile group and the three distinct protons on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by the sample preparation.[3] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural analysis.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5] Using a sufficient quantity of the analyte is crucial to obtain a good signal-to-noise ratio, minimizing the relative intensity of impurity peaks.[3]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[6] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of any particulate matter.[3] Draw the dissolved sample into a Pasteur pipette that has been tightly plugged with a small amount of glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical as suspended solids will lead to broadened spectral lines and poor resolution.[3]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequency for proton detection.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters for a small molecule like this on a 400 MHz spectrometer would typically involve 8 to 16 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

The following diagram outlines the key stages of the experimental process.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-2-cyanobenzeneacetonitrile: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Interpreting the Mass Spectrum of a Halogenated Aromatic Nitrile

Before delving into specific data, it is crucial to understand the key factors that will govern the mass spectrum of 4-Bromo-2-cyanobenzeneacetonitrile.

  • Isotopic Signature of Bromine: A key identifying feature in the mass spectrum will be the presence of bromine. Bromine has two major isotopes, 79Br and 81Br, which occur in an approximate 1:1 natural abundance.[1][2] This results in a characteristic "M+2" peak, where the molecular ion peak (M+) and a peak at two mass units higher (M+2) will have nearly equal intensities.[1] This distinctive isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule or its fragments.

  • Ionization Technique: The choice of ionization method, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the resulting mass spectrum.

    • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the analyte molecule.[3] This high energy leads to extensive fragmentation, providing valuable structural information.[4][5] We can expect to see a molecular ion peak, but also a rich pattern of fragment ions.

    • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[3][6] This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.

Comparative Analysis: Learning from Structural Analogs

To predict the mass spectrum of this compound, we will examine the mass spectral data of two key structural isomers and analogs: 4-Bromobenzeneacetonitrile and 4-Bromobenzonitrile.

The Isomer: 4-Bromobenzeneacetonitrile

The NIST WebBook provides the electron ionization (EI) mass spectrum for 4-Bromobenzeneacetonitrile (a constitutional isomer).[7][8] This compound shares the same molecular formula (C8H6BrN) and molecular weight (approximately 196 g/mol ) as our target molecule.

Table 1: Key Mass Spectral Peaks for 4-Bromobenzeneacetonitrile (EI) [7]

m/zRelative IntensityProposed Fragment
197~50%[M+H]+ (81Br)
195~50%[M+H]+ (79Br)
116100%[C8H6N]+
89~30%[C7H5]+

The most prominent feature is the base peak at m/z 116, corresponding to the loss of the bromine radical. The molecular ion peaks at m/z 195 and 197 clearly show the characteristic 1:1 isotopic signature of bromine.

The Aromatic Core: 4-Bromobenzonitrile

Data from PubChem and the NIST WebBook for 4-Bromobenzonitrile (C7H4BrN) provides insight into the fragmentation of the brominated aromatic ring with a nitrile group.[9][10]

Table 2: Key Mass Spectral Peaks for 4-Bromobenzonitrile (EI) [9]

m/zRelative IntensityProposed Fragment
183~80%[M]+ (81Br)
181~80%[M]+ (79Br)
102100%[C7H4N]+
75~75%[C6H3]+

Similar to its acetonitrile counterpart, the loss of the bromine atom to form the ion at m/z 102 is a major fragmentation pathway. The molecular ion also displays the expected bromine isotopic pattern.

Predicted Mass Spectrum of this compound

Based on the analysis of its structural analogs, we can predict the key features of the mass spectrum of this compound.

Expected Electron Ionization (EI) Spectrum

An EI spectrum of this compound is expected to be rich in fragment ions.

Table 3: Predicted Key EI-MS Fragments for this compound

Predicted m/zPredicted Relative IntensityProposed Fragment and Rationale
197/195ModerateMolecular Ion ([M]+): Will exhibit the characteristic ~1:1 ratio for the 81Br and 79Br isotopes.
116High[M-Br]+: Loss of the bromine radical is a highly favorable fragmentation pathway for brominated aromatic compounds. This is expected to be the base peak.
89Moderate[C7H5]+: Subsequent loss of HCN from the [M-Br]+ fragment.

The fragmentation process can be visualized as follows:

G M [C8H5N(Br)CN]+. m/z 195/197 M_minus_Br [C8H5NCN]+. m/z 116 M->M_minus_Br - Br. M_minus_Br_minus_HCN [C7H5]+. m/z 89 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Expected Electrospray Ionization (ESI) Spectrum

Under positive mode ESI-MS, this compound is expected to readily form a protonated molecule.

  • Full Scan ESI-MS: The spectrum will be dominated by the [M+H]+ ion at m/z 196 and 198 , again showing the characteristic 1:1 isotopic pattern for bromine. Minimal in-source fragmentation is anticipated.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]+ precursor ion would likely lead to the following key product ions:

    • Loss of HBr: A neutral loss of hydrogen bromide would result in a fragment ion at m/z 115 .

    • Loss of CH2CN: Cleavage of the acetonitrile group would produce a fragment at m/z 155/157 .

G MH [C8H5N(Br)CN + H]+ m/z 196/198 MH_minus_HBr [C8H5NCN]+ m/z 115 MH->MH_minus_HBr - HBr MH_minus_CH2CN [C7H3N(Br)]+ m/z 155/157 MH->MH_minus_CH2CN - CH2CN

Caption: Predicted ESI-MS/MS Fragmentation of the [M+H]+ Ion.

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocols are recommended.

GC-MS for EI Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

LC-MS for ESI Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water mixture.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 400.

    • For MS/MS: Select the precursor ions at m/z 196 and 198 and apply a collision energy of 10-30 eV.

Conclusion

While direct experimental mass spectra for this compound are not publicly available, a thorough analysis of its structural components and comparison with known analogs allows for a robust prediction of its mass spectral behavior. The key diagnostic features will be the prominent isotopic pattern of bromine in the molecular ion and major fragments. Under EI, the primary fragmentation is expected to be the loss of the bromine atom, while ESI-MS will readily form a protonated molecule, which can be further characterized by tandem mass spectrometry. The provided experimental protocols offer a starting point for researchers to generate and confirm these predicted data, contributing to the broader scientific understanding of this compound.

References

A Comparative Guide to the FT-IR Spectral Interpretation of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-cyanobenzeneacetonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak-list, offering a comparative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by comparing it with structurally related alternatives to understand the distinct contribution of each functional group to the overall spectral fingerprint.

The Principle of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule. Covalent bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at frequencies that match their natural vibrational modes (stretching, bending, scissoring, etc.).[1] An FT-IR spectrometer measures this absorption, producing a spectrum that plots transmittance (or absorbance) against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," allowing for the identification of key structural features.[1]

The utility of FT-IR lies in its ability to quickly confirm the presence or absence of specific functional groups, making it an invaluable tool for reaction monitoring, quality control, and structural verification of newly synthesized compounds like this compound.

Structural Analysis of this compound

Before interpreting the spectrum, we must first identify the key vibrational components of the molecule.

Figure 1: Molecular Structure of this compound with key functional groups highlighted.

The structure reveals several key functional groups whose vibrations we expect to identify:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. This will produce characteristic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Two Nitrile Groups (C≡N): The molecule is unusual in that it possesses two distinct nitrile functionalities.

    • An aromatic nitrile (benzonitrile) where the cyano group is directly attached to the benzene ring.

    • An aliphatic nitrile (benzeneacetonitrile) where the cyano group is attached to a methylene (-CH₂-) bridge.

  • Methylene Group (-CH₂-): This aliphatic spacer will exhibit its own C-H stretching and bending modes.

  • Bromo Substituent (C-Br): The carbon-bromine bond vibration is expected in the far-infrared (fingerprint) region.

Predicted FT-IR Spectrum and Comparative Analysis

For our comparison, we will use:

  • Phenylacetonitrile (Benzyl Cyanide): Our baseline molecule, containing the benzene ring and the aliphatic nitrile.

  • 4-Bromobenzeneacetonitrile: Adds the C-Br bond, allowing us to observe its effect and the influence of a para-substituent.

  • 4-Bromobenzonitrile: Isolates the aromatic nitrile group on a brominated ring.

Vibrational Mode Expected Range (cm⁻¹) Phenylacetonitrile 4-Bromobenzeneacetonitrile 4-Bromobenzonitrile Predicted: this compound Comments
Aromatic C-H Stretch3100 - 3000~3030 - 3060~3030 - 3070~3050 - 3090~3050 - 3100 Weak to medium sharp peaks just above 3000 cm⁻¹.[2][3][4]
Aliphatic C-H Stretch3000 - 2850~2925~2920N/A~2930 Medium sharp peaks from the -CH₂- group, appearing just below 3000 cm⁻¹.[4][5]
Aliphatic C≡N Stretch2260 - 2240~2250~2248N/A~2250 Strong, sharp peak. Its position is characteristic of a saturated nitrile.[6]
Aromatic C≡N Stretch2240 - 2220N/AN/A~2230~2232 Strong, sharp peak. Conjugation with the aromatic ring lowers its frequency compared to the aliphatic nitrile.[6]
Aromatic C=C Stretch1620 - 1450~1605, 1495, 1455~1595, 1490, 1450~1590, 1485, 1400Multiple peaks ~1590, 1480, 1440 A series of sharp peaks, often of variable intensity, characteristic of the aromatic ring itself.[2][7]
-CH₂- Bend (Scissor)1470 - 1440~1455~1450N/A~1450 Medium intensity peak, may overlap with C=C ring stretches.
C-H Out-of-Plane Bend900 - 675~740, 695~820~830~820 - 880 Strong peaks whose exact position is highly diagnostic of the ring substitution pattern. For 1,2,4-trisubstitution, bands are expected in this region.[7][8]
C-Br Stretch700 - 500N/A~650~670~660 Medium to strong peak in the low-frequency region of the spectrum.[8][9][10]

Note: Wavenumbers for reference compounds are approximated from publicly available spectra for illustrative purposes.[11][12][13][14]

Key Interpretive Insights:

  • The "Two Nitrile" Signature: The most striking feature of the this compound spectrum will be the presence of two distinct, strong, and sharp peaks in the 2260-2220 cm⁻¹ region. The lower frequency peak (~2232 cm⁻¹) is assigned to the aromatic nitrile, where conjugation with the π-system of the benzene ring slightly weakens the C≡N bond, lowering the vibrational frequency.[6] The higher frequency peak (~2250 cm⁻¹) corresponds to the aliphatic nitrile, which is insulated from the ring by the -CH₂- group and thus vibrates at a frequency typical for saturated nitriles.[6] This two-peak pattern is a definitive confirmation of the molecule's structure.

  • Aromatic Substitution Pattern: The region between 900 cm⁻¹ and 675 cm⁻¹ is critical for confirming the substitution pattern on the benzene ring.[2][7] The C-H "out-of-plane" (oop) bending vibrations in this region are highly characteristic. While monosubstituted rings show strong bands near 750 and 690 cm⁻¹, and para-disubstituted rings show a single strong band between 800-850 cm⁻¹, a 1,2,4-trisubstituted ring like ours is expected to show characteristic absorptions in the 800-880 cm⁻¹ range.[7][8]

  • Confirming the Halogen: The presence of the C-Br bond is confirmed by a medium-to-strong absorption in the far-infrared or low fingerprint region, typically between 700 and 500 cm⁻¹.[8][10] This peak is often outside the range of older instruments but is easily detected by modern FT-IR spectrometers.

Standard Operating Procedure: Acquiring a High-Quality FT-IR Spectrum

To ensure the data is reliable and reproducible, a standardized experimental protocol is essential. The following describes a typical workflow using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of solid this compound.

Materials:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory.

  • This compound sample (a few milligrams).

  • Spatula.

  • Isopropanol or acetone for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • System Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Causality: A background scan is critical as it measures the ambient environment (atmosphere, ATR crystal) and is subtracted from the sample scan to yield the spectrum of the sample alone.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Lower the ATR press arm to ensure consistent pressure for both background and sample scans.

    • Acquire the background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Raise the press arm and place a small amount (1-5 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The required force will be indicated by the spectrometer's software.

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The software will automatically subtract the background from the sample spectrum.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure the spectral baseline is flat at 100% transmittance (or zero absorbance).

    • Use the peak-picking tool to identify and label the wavenumbers of the key absorption bands.

Figure 2: Standard workflow for FT-IR data acquisition and analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is rich with information, and its correct interpretation relies on a systematic approach. By understanding the expected vibrational frequencies of its constituent parts and, crucially, by comparing it to simpler molecular analogues, we can assign its characteristic peaks with a high degree of confidence. The definitive signature for this molecule is the appearance of two distinct C≡N stretching bands, confirming the presence of both aromatic and aliphatic nitrile groups. This guide provides the foundational logic and experimental framework necessary for researchers to utilize FT-IR spectroscopy effectively for the structural confirmation of this and other complex synthetic molecules.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-2-cyanobenzeneacetonitrile is a valuable building block in medicinal chemistry, and its synthesis requires careful consideration of various factors, including yield, scalability, safety, and the cost-effectiveness of starting materials. This guide provides an in-depth comparison of viable synthetic routes to this important compound, supported by experimental data and mechanistic insights to empower informed decision-making in the laboratory.

Introduction: The Significance of this compound

This compound possesses a unique trifunctionalized aromatic core, making it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds and pharmacologically active molecules. The strategic placement of the bromo, cyano, and cyanomethyl groups allows for selective chemical transformations, providing access to diverse molecular scaffolds.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic pathways for the synthesis of this compound are considered here. The first is a robust and high-yielding two-step sequence starting from 4-bromo-2-methylbenzonitrile. The second, a more hypothetical route, would commence from 2-amino-5-bromobenzonitrile.

Route 1: Benzylic Bromination followed by Nucleophilic Substitution (Recommended)

This is the most direct and well-documented approach, characterized by high yields and readily available starting materials. The overall transformation is depicted below:

Route 1 start 4-Bromo-2-methylbenzonitrile intermediate 4-Bromo-2-(bromomethyl)benzonitrile start->intermediate Benzylic Bromination (NBS, AIBN) end This compound intermediate->end Nucleophilic Substitution (NaCN) Starting Material Synthesis start 3-Bromo-4-aminotoluene intermediate Diazonium Salt start->intermediate Diazotization (NaNO₂, HCl) end 4-Bromo-2-methylbenzonitrile intermediate->end Sandmeyer Reaction (CuCN, KCN)

A Researcher's Guide to Unlocking the Therapeutic Potential of 4-Bromo-2-cyanobenzeneacetonitrile Derivatives: A Comparative Biological Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic biological evaluation of novel 4-bromo-2-cyanobenzeneacetonitrile derivatives. In the quest for new therapeutic agents, the benzeneacetonitrile scaffold represents a privileged structure, known for its versatility in engaging diverse biological targets. The strategic incorporation of a bromine atom and a cyano group is a well-established medicinal chemistry tactic to modulate pharmacokinetic properties and enhance binding affinities. The bromine, a halogen, can increase potency through halogen bonding and improve membrane permeability, while the nitrile group can act as a hydrogen bond acceptor or a reactive handle for covalent inhibition.

This document moves beyond a simple listing of protocols. It presents a logical, tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of these derivatives. We will explore methodologies for assessing anticancer, antimicrobial, and specific enzyme-inhibitory activities, explaining the scientific rationale behind each experimental choice and providing detailed, field-tested protocols. By comparing the performance of derivatives across this multi-faceted screening platform, researchers can effectively identify lead compounds and elucidate critical structure-activity relationships (SAR) for further development.

Part 1: The Strategic Foundation - Synthesis and Screening Workflow

A successful screening campaign begins with a robust synthetic plan to generate a library of diverse derivatives. A plausible strategy involves the modification of the parent this compound structure, introducing various substituents to probe the chemical space around the core.

A generalized synthetic workflow is depicted below. This allows for the creation of a focused library where substitutions at key positions can be systematically varied to understand their impact on biological activity.

G cluster_synthesis Generalized Synthetic Workflow A This compound (Parent Compound) B Chemical Modification Reactions (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B Introduce Diversity C Library of Novel Derivatives B->C Purification & Characterization G cluster_workflow Biological Screening Cascade A Primary Screening (Broad, High-Throughput) B Secondary Screening (Dose-Response, Potency) A->B Active 'Hits' C Mechanism of Action (MoA) Studies (Target Identification, Pathway Analysis) B->C Potent Compounds D Lead Compound Identification C->D Validated MoA G cluster_pathway Potential Anticancer Mechanism A Derivative Compound B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C Downstream Signaling Blocked (e.g., AKT/mTOR pathway) B->C D Activation of Caspases C->D E Apoptosis D->E G cluster_inhibition Mechanisms of Enzyme Inhibition cluster_competitive Competitive cluster_noncompetitive Non-Competitive A Enzyme D E-S Complex A->D Binds Active Site E E-I Complex A->E Binds Active Site B Substrate C Inhibitor F Enzyme I E-S Complex F->I Binds Active Site J E-I Complex F->J Binds Allosteric Site G Substrate H Inhibitor K E-S-I Complex I->K Binds Allosteric Site

A Senior Application Scientist's Guide to Validating a Novel HPLC-UV Method for 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development, the purity and precise quantification of chemical intermediates are not mere procedural checks; they are foundational pillars of safety, efficacy, and regulatory compliance. 4-Bromo-2-cyanobenzeneacetonitrile, a complex substituted aromatic nitrile, represents a class of molecules pivotal as building blocks in the synthesis of novel active pharmaceutical ingredients (APIs). An unvalidated or poorly characterized analytical method for such an intermediate can introduce significant risks, including inaccurate process control, incorrect impurity profiling, and potential batch failures.

This guide provides an in-depth, experience-driven walkthrough for the validation of a new, specific, and stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind each choice, ensuring the resulting protocol is not just compliant, but robust and scientifically sound. This guide compares the new method against established alternatives, providing the data and logic necessary for researchers, analytical scientists, and drug development professionals to make informed decisions in their own laboratories.

Part 1: The Proposed Method: A Deep Dive into RP-HPLC-UV

The selection of an analytical technique is the first critical decision. For a non-volatile, UV-active molecule like this compound, RP-HPLC with UV detection presents an optimal balance of specificity, sensitivity, and accessibility.

Causality Behind a Scientist's Choices:

  • Technique: Reverse-Phase HPLC is the workhorse of pharmaceutical analysis. The stationary phase is non-polar, while the mobile phase is polar. Our target analyte, with its brominated phenyl ring, possesses significant hydrophobicity, making it ideal for retention and separation on a non-polar column like a C18.

  • Column: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of the analyte. A column with 5 µm particle size offers a good balance between efficiency and backpressure, suitable for routine analysis.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is often preferred over methanol as an organic modifier because it typically provides better peak symmetry for nitrile-containing compounds and generates lower column backpressure. A phosphate buffer is added to maintain a consistent pH, which is crucial for reproducible retention times, especially if any acidic or basic impurities are present.

  • Detection: The conjugated system of the substituted benzene ring acts as a strong chromophore, making UV detection a highly sensitive and specific choice. A detection wavelength is selected by scanning the UV spectrum of the analyte to find its lambda max (λmax), the wavelength of maximum absorbance, ensuring the highest sensitivity.

Optimized Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Excellent peak shape and longevity for a wide range of compounds.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)Provides optimal retention, peak shape, and resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CControlled temperature minimizes variations in retention time.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nmHigh analyte absorbance at this wavelength ensures good sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any common impurities.

Part 2: The Validation Protocol: A Framework for Trust

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory agencies like the FDA.[2][3][4]

The Validation Workflow

The validation process follows a logical sequence, where the results of one test often inform the next. This workflow ensures a comprehensive evaluation of the method's capabilities.

Method Validation Workflow cluster_routine Routine Analysis start Method Development & Optimization spec Specificity (Forced Degradation) start->spec Define Method lin Linearity & Range spec->lin Confirm Peak Identity acc_prec Accuracy & Precision lin->acc_prec Define Conc. Range lod_loq LOD & LOQ acc_prec->lod_loq Assess Performance robust Robustness lod_loq->robust Assess Limits end Validated Method robust->end Finalize Method sys_suit System Suitability (Pre-run Check)

Caption: A logical workflow for analytical method validation, from development to finalization.

Specificity (and Stability-Indicating Properties)

Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a drug intermediate, this is paramount. We must prove that our method can separate the main compound from anything that might arise from synthesis side-reactions or degradation.

Experimental Protocol:

  • Prepare Samples:

    • Blank: Diluent (Mobile Phase) only.

    • Standard: A known concentration of this compound reference standard.

    • Forced Degradation Samples: Subject the analyte to stress conditions to intentionally generate degradation products.

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105 °C for 24 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject all samples into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • Compare the chromatograms of the stressed samples to the unstressed standard.

    • The method is specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2).

    • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis, confirming the spectral homogeneity of the analyte peak in the presence of degradants.

Linearity and Range

Expertise: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area) over a specified range.[1] This confirms that we can accurately quantify the compound at different levels. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the expected working concentration. For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (mAU*s)
80481050
90540500
100601100
110660850
120721500
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)

Expertise: Accuracy measures the closeness of the test results to the true value.[1] It is typically determined by "spiking" a sample matrix with a known amount of analyte and measuring the percentage recovered. This tells us if there are any systematic errors in the method.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or a known matrix with the analyte. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration found using the linearity curve.

  • Evaluation: Calculate the percent recovery for each replicate.

    • % Recovery = (Concentration Found / Spiked Concentration) * 100

    • The acceptance criterion is a mean recovery of 98.0% to 102.0% at each level.

Table 2: Hypothetical Accuracy Data

Spiked LevelSpiked Conc. (µg/mL)Mean Found Conc. (µg/mL)Mean Recovery (%)% RSD
Low (80%)80.079.499.30.45
Mid (100%)100.0100.5100.50.31
High (120%)120.0119.299.30.52
Precision (Repeatability and Intermediate Precision)

Expertise: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[1]

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. This demonstrates the method's transferability within a QC environment.

Experimental Protocol:

  • Repeatability:

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them on the same day by the same analyst.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the process above with a different analyst on a different day using a different HPLC system (if available).

    • Calculate the %RSD.

  • Evaluation: The acceptance criterion is a %RSD of ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise:

  • LOD: The lowest amount of analyte that can be detected, but not necessarily quantitated, with acceptable reliability.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] These are critical for analyzing impurities or trace levels of the compound.

Experimental Protocol: These are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method:

    • Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Table 3: Summary of Validation Parameters

ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Well-resolved peak, Resolution > 2Peak pure and resolvedPass
Linearity (R²) ≥ 0.9990.9998Pass
Range (µg/mL) 80 - 12080 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.3 - 100.5%Pass
Precision (% RSD) ≤ 2.0%Repeatability: 0.6%, Intermediate: 0.9%Pass
LOD (µg/mL) Report Value0.05Pass
LOQ (µg/mL) Report Value0.15Pass
Robustness %RSD ≤ 2.0%All variations passedPass
Robustness

Expertise: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic component)

  • Analyze a standard sample under each condition.

  • Evaluation: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within pre-defined limits, and the %RSD of the results should not exceed 2.0%.

Part 3: Comparative Analysis: HPLC vs. The Alternatives

No single method is perfect for all applications. The validated HPLC-UV method is excellent for quality control and release testing, but other techniques have their place.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for volatile and thermally stable compounds.[6] While this compound has a relatively high molecular weight, it may be amenable to GC analysis, especially for identifying volatile impurities.

  • Pros: High sensitivity and specificity (with MS detection), excellent for separating volatile impurities.

  • Cons: Requires the analyte to be thermally stable and volatile, which can be a limitation. Derivatization may be necessary, adding complexity.

Alternative 2: UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry is a simple, rapid technique for quantitative analysis.[7]

  • Pros: Very fast, inexpensive, and easy to perform.

  • Cons: Lacks specificity. It cannot distinguish the analyte from any other compound in the sample that absorbs at the same wavelength. It is only suitable for analyzing highly pure samples.

Logical Comparison of Methods

Method Comparison Analyte Analyte Properties This compound HPLC HPLC-UV Specificity: High Sensitivity: High Throughput: Medium Cost: Medium Ideal for QC, stability, and impurity profiling. Analyte->HPLC Non-volatile, UV-active GC GC-MS Specificity: Very High Sensitivity: Very High Throughput: Medium Cost: High Best for volatile impurities; requires thermal stability. Analyte->GC Requires volatility & thermal stability UV_Vis UV-Vis Spec Specificity: Low Sensitivity: Medium Throughput: High Cost: Low Only suitable for pure samples; rapid screening. Analyte->UV_Vis Simple quantification (no separation)

Caption: Comparison of analytical methods based on key performance attributes.

Table 4: Head-to-Head Method Comparison

FeatureValidated HPLC-UV MethodGas Chromatography-MS (GC-MS)UV-Vis Spectrophotometry
Specificity High. Separates analyte from degradants and impurities.Very High. Combines chromatographic separation with mass identification.Low. Measures total absorbance; cannot distinguish between compounds.
Sensitivity High (ng level)Very High (pg level)Medium (µg level)
Sample Throughput Medium (~10-15 min/sample)Medium (~15-30 min/sample)High (<1 min/sample)
Instrumentation Cost MediumHighLow
Primary Application Routine QC, stability testing, purity assay, impurity quantification. Identification of unknown volatile impurities, trace analysis.Rapid quantification of highly pure, known samples.
Key Limitation Slower than non-separative techniques.Analyte must be volatile and thermally stable.Prone to interference from any UV-absorbing species.

Conclusion

This guide has detailed the successful validation of a novel RP-HPLC-UV method for the quantification of this compound, adhering to stringent ICH guidelines.[2] The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a regulated pharmaceutical environment.

The causality behind each experimental choice—from column chemistry to validation parameters—has been explained to provide a deeper understanding beyond the protocol itself. Furthermore, a comparison with alternative techniques like GC-MS and UV-Vis Spectrophotometry clarifies the distinct advantages and limitations of each, positioning the validated HPLC-UV method as the superior choice for routine quality control and stability assessment. By adopting this rigorous, science-driven approach, researchers and drug developers can ensure the highest level of data integrity for critical pharmaceutical intermediates.

References

Definitive Structural Elucidation: A Comparative Guide to the Analysis of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and molecular design. The compound 4-Bromo-2-cyanobenzeneacetonitrile, a substituted phenylacetonitrile, represents a class of molecules that can serve as valuable intermediates in the creation of more complex chemical entities. Its precise atomic arrangement, including bond lengths, angles, and intermolecular interactions, dictates its reactivity and potential utility.

This guide provides an in-depth comparison of the premier technique for absolute structure determination, single-crystal X-ray diffraction (SC-XRD), with essential spectroscopic methods that serve as powerful alternatives and complementary tools. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy for compounds of this nature.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule.[1] It provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, producing a unique pattern that can be mathematically resolved into an electron density map, and subsequently, an atomic model.[2]

Experimental Protocol: X-ray Crystallographic Analysis

The successful application of SC-XRD is critically dependent on the initial step: growing a high-quality single crystal. This is often the most challenging aspect of the process.

Step 1: Crystallization of this compound

  • Solvent Selection: Begin by screening a range of solvents (e.g., acetone, ethanol, ethyl acetate, hexane, and mixtures thereof) to identify a system where the compound has moderate solubility. The goal is to find a solvent from which the compound will slowly precipitate upon a change in conditions.

  • Slow Evaporation (Chosen Method): Dissolve approximately 10-20 mg of the purified compound in the minimum amount of a suitable solvent (e.g., acetone) in a small, clean vial. Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, promoting the formation of large, well-ordered crystals suitable for diffraction.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, carefully select a well-defined, transparent crystal using a micromanipulator and a nylon loop. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.[3]

Step 2: X-ray Diffraction Data Collection

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the diffractometer.

  • Data Acquisition: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated through a series of angles, and diffraction images are collected at each orientation.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction spots are indexed and integrated to determine the unit cell parameters and space group.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. This process yields key quality indicators such as the R-factor.

Experimental Workflow for SC-XRD

sc_xrd_workflow cluster_prep Crystal Growth & Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation A Purified Compound B Solvent Screening A->B C Slow Evaporation B->C D Harvest & Mount Crystal C->D E X-ray Diffraction D->E F Data Integration & Scaling E->F G Structure Solution (Direct Methods) F->G H Model Refinement G->H I Structure Validation (checkCIF) H->I J Final Crystallographic Information File (CIF) I->J

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Crystallographic Data and Validation

While a public crystal structure for this compound is not available, we can predict expected parameters based on similar small organic molecules.[4][5] The validation of a crystal structure is paramount to ensure its quality and reliability.[6][7] Tools like the IUCr's checkCIF service are used to assess the data for completeness, quality, and consistency.[6]

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the unit cell.
Resolution (Å)< 0.8 ÅA measure of the level of detail; lower values are better.[8]
R₁ factor< 0.05 (5%)Agreement factor between observed and calculated structure factor amplitudes.
wR₂ factor< 0.15 (15%)Weighted agreement factor based on intensities.
Goodness-of-Fit (S)~ 1.0Indicates the quality of the refinement; a value close to 1 is ideal.
Completeness (%)> 99%The percentage of measured unique reflections out of the total possible.

Alternative & Complementary Spectroscopic Techniques

When single crystals are unobtainable or for orthogonal validation, a suite of spectroscopic techniques is indispensable.[9][10][11] These methods provide crucial information about connectivity, functional groups, and molecular weight, which collectively build a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for a molecule of this size. 2D experiments like COSY and HSQC can be used for definitive proton-proton and proton-carbon correlations.

Expected Spectral Data:

  • ¹H NMR: The aromatic region would show a complex multiplet system for the three protons on the benzene ring. The chemical shifts and coupling constants would be diagnostic of their relative positions. The two protons of the acetonitrile (-CH₂-) group would appear as a singlet further upfield.

  • ¹³C NMR: The spectrum would show distinct signals for each of the eight unique carbon atoms. The two nitrile carbons (-C≡N) would appear in the characteristic region (~115-120 ppm), while the aromatic carbons would be found between ~110-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, along with structural information from its fragmentation patterns.[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis: Electron Ionization (EI) is a common method. The resulting ions are separated by their mass-to-charge (m/z) ratio.

Expected Spectral Data:

  • Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.[12] For C₈H₅BrN₂, the expected masses would be around m/z 220 and 222.

  • Fragmentation: Common fragmentation patterns would include the loss of the bromine atom and cleavage of the benzyl-cyanide bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9][11]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum. The process takes less than a minute.

Expected Spectral Data:

  • Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. This is highly characteristic of the nitrile functional group.[13]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bends: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is guided by the specific information required, the nature of the sample, and available resources. While SC-XRD provides the ultimate structural proof, a combination of spectroscopic methods often provides sufficient evidence for routine characterization.[14]

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline lattice[2]Absorption of radiofrequency by nuclei in a magnetic field[2]Measurement of mass-to-charge ratio of ionized molecules[10]
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compound, typically in solution or gas phase
Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[1]Atomic connectivity, relative stereochemistry, solution-state conformation[1]Molecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)[1]Atomic to near-atomicLow (provides connectivity data)
Advantages Unambiguous, definitive 3D structure; "Gold Standard"[1]Provides data on solution-state dynamics; non-destructive[14][15]High sensitivity; provides exact mass and formula (HRMS)
Limitations Requires high-quality single crystals (can be a major bottleneck); static picture[2]Less precise for 3D coordinates; can be limited by molecular weight[14]Does not provide stereochemical information; destructive

Decision-Making Workflow for Structural Analysis

decision_workflow A Novel Compound Synthesized (this compound) B Routine Characterization Needed? A->B C Perform NMR, MS, & IR Spectroscopy B->C Yes G Absolute 3D Structure Required? B->G No D Data Consistent with Proposed Structure? C->D E Characterization Complete D->E Yes F Re-evaluate Synthesis / Purify Sample D->F No E->G F->A G->E No H Attempt Crystallization G->H Yes I Crystals Obtained? H->I J Perform Single-Crystal X-ray Diffraction I->J Yes L Rely on Spectroscopic Data / Modify Crystallization I->L No K Definitive Structure Confirmed J->K

Caption: Logical workflow for selecting structural analysis techniques.

Conclusion

The structural elucidation of a novel compound like this compound is a multi-faceted process. Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, which is indispensable for applications in drug design and materials science. However, its primary prerequisite—the availability of a suitable single crystal—remains a significant hurdle.

Therefore, a pragmatic and scientifically rigorous approach involves the synergistic use of multiple analytical techniques. NMR, mass spectrometry, and IR spectroscopy serve as the workhorses of daily chemical research, providing rapid and robust confirmation of a molecule's identity and purity. When combined, these spectroscopic methods build a compelling and self-validating case for a compound's structure. For instances where absolute stereochemistry or a detailed understanding of solid-state packing is required, the effort to obtain a crystal for X-ray analysis is not just justified, but essential.

References

A Comparative Guide to Functional Group Reactivity: Bromo vs. Cyano in 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the predictable and selective reactivity of functional groups is paramount. The compound 4-Bromo-2-cyanobenzeneacetonitrile presents a compelling case study in chemoselectivity, featuring a bromo, a cyano, and an acetonitrile group on a benzene ring. This guide provides an in-depth comparison of the reactivity of the bromo and cyano groups, supported by theoretical principles and practical experimental protocols, to enable informed decisions in synthetic strategy.

Theoretical Framework: Electronic Properties and Reactivity Predictions

The reactivity of a substituted benzene ring is governed by the electronic effects—inductive and resonance—of its substituents. Understanding these effects for the bromo and cyano groups is crucial for predicting their behavior in chemical reactions.

  • Bromo Group (-Br): The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). While the inductive effect deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic reactions and cross-coupling, the C-Br bond provides a reactive site.

  • Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both induction (-I) and resonance (-M).[1][2] This is due to the electronegative nitrogen atom and the ability of the pi system to accept electron density from the ring.[1][2] Consequently, the cyano group strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAAr), especially when positioned ortho or para to a leaving group.[3][4]

In this compound, the presence of two electron-withdrawing cyano-containing groups (the ring -CN and the benzylic -CH₂CN) renders the aromatic ring electron-deficient. This electronic landscape dictates the preferential reactivity of the two key functional groups.

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Comparison: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming C-C bonds.[5] The relative reactivity of aryl halides in the crucial oxidative addition step generally follows the order: I > OTf > Br >> Cl.[6][7] Aryl cyanides are typically unreactive under standard Suzuki conditions, making this reaction class an excellent test for the selective reactivity of the bromo group.

Rationale for Experimental Design

The objective is to demonstrate the selective conversion of the C-Br bond into a C-C bond while leaving the C-CN bond untouched. A Suzuki-Miyaura reaction is chosen due to its high functional group tolerance and well-understood mechanism.[6] Phenylboronic acid is selected as a representative coupling partner. The expected outcome is the high-yield formation of 2-cyano-4-phenylbenzeneacetonitrile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Under an inert atmosphere (Argon or Nitrogen), add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).[8]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start 1. Reagent Setup (Substrate, Boronic Acid, Pd Catalyst) inert_atm 2. Add Solvents & Base (Under Inert Atmosphere) start->inert_atm Combine heating 3. Heat Reaction (80-100 °C) inert_atm->heating Seal & Stir monitoring 4. Monitor Progress (TLC / LC-MS) heating->monitoring Sample monitoring->heating Incomplete workup 5. Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product: 2-Cyano-4-phenyl- benzeneacetonitrile purification->product

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Expected Data
ParameterExpected OutcomeRationale
Major Product 2-Cyano-4-phenylbenzeneacetonitrileThe C-Br bond is significantly more reactive in Pd-catalyzed oxidative addition than the C-CN bond.[9][10]
Yield > 85%Suzuki couplings on aryl bromides are typically high-yielding.[11][12]
Key Byproducts MinimalThe reaction is highly chemoselective; homocoupling of the boronic acid is the most likely side reaction.
Reaction Time 4-12 hoursDependent on catalyst activity and temperature.

Experimental Comparison: Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr reaction is a powerful method for functionalizing electron-poor aromatic rings. The mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] For this reaction to occur, two key conditions must be met:

  • The ring must be activated by at least one strong electron-withdrawing group (EWG).

  • There must be a good leaving group (typically a halide).

In this compound, both the ring cyano group and the acetonitrile group act as powerful EWGs, activating the ring for nucleophilic attack.

Rationale for Experimental Design

This experiment aims to compare the leaving group ability of the bromo and cyano groups. In SNAAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4] The stability of this intermediate is enhanced by EWGs positioned ortho or para to the site of attack. The leaving group ability generally follows the order F > Cl ≈ Br > I, which is inverted from Sₙ2 reactions.[4][13] Cyanide can act as a leaving group, but typically only in highly activated systems like azine heterocycles and often requires specific nucleophiles.[14] In this substrate, the bromide is the superior leaving group.

Detailed Experimental Protocol: SNAAr with Sodium Methoxide
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5 eq) to the solution. This can be added as a solid or as a solution in methanol.

  • Reaction Execution: Stir the reaction at a moderately elevated temperature (e.g., 50-70 °C). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, carefully quench by pouring the mixture into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography or recrystallization.

Caption: The addition-elimination mechanism in SNAAr.

Expected Data
ParameterExpected OutcomeRationale
Major Product 4-Methoxy-2-cyanobenzeneacetonitrileThe ring is activated by two EWGs, and bromide is a better leaving group than cyanide in this context.[3][13]
Yield Moderate to HighThe strong activation provided by two cyano-based groups should facilitate the reaction.
Key Byproducts MinimalThe reaction is expected to be highly regioselective, with substitution occurring only at the C-Br position.
Reaction Conditions 50-70 °CMilder conditions compared to cross-coupling, reflecting the activated nature of the substrate.

Synthesis and Conclusion

The comparative analysis of the bromo and cyano groups in this compound reveals a clear and synthetically useful dichotomy in their reactivity:

  • Bromo Group as a Cross-Coupling Handle: The carbon-bromine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. Its susceptibility to oxidative addition allows for the selective formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, while the cyano group remains inert.[15][16][17]

  • Cyano Group as an Activating Group: The cyano group, along with the acetonitrile moiety, functions as a powerful activating group for nucleophilic aromatic substitution. It renders the aromatic ring sufficiently electron-poor to be attacked by nucleophiles. In this context, the bromo group serves as the leaving group, being displaced in the substitution reaction.[4][18][19]

This differential reactivity allows for a sequential and controlled functionalization of the molecule. A synthetic chemist can first perform a cross-coupling reaction at the 4-position (C-Br) and subsequently perform a nucleophilic aromatic substitution at the same position, having introduced a new substituent in the first step. This predictable chemoselectivity makes this compound a valuable and versatile building block in medicinal chemistry and materials science.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the efficient synthesis of complex organic intermediates is a cornerstone of innovation. 4-Bromo-2-cyanobenzeneacetonitrile, a molecule featuring a strategically substituted aromatic core, represents a valuable building block for the synthesis of a variety of bioactive compounds and functional materials. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering an in-depth analysis of their efficiency, practicality, and underlying chemical principles. The protocols described herein are based on established and reliable chemical transformations, providing a solid foundation for laboratory application.

Introduction to this compound

This compound, with its unique arrangement of bromo, cyano, and cyanomethyl functionalities, offers multiple reaction sites for further molecular elaboration. The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the two distinct nitrile groups can be selectively hydrolyzed, reduced, or participate in cycloaddition reactions. This versatility makes it a sought-after intermediate in medicinal chemistry and materials science. This guide will explore two distinct multi-step synthetic pathways to obtain this valuable compound, providing detailed experimental protocols and a comparative analysis of their respective efficiencies.

Methodology 1: A Classical Approach via Sandmeyer and Nucleophilic Substitution Reactions

This synthetic strategy follows a traditional and robust sequence, beginning with the diazotization of a commercially available aniline derivative, followed by a Sandmeyer reaction to install the aromatic nitrile group. Subsequent benzylic bromination and nucleophilic substitution complete the synthesis.

Scientific Rationale

The Sandmeyer reaction is a well-established and reliable method for the introduction of a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate.[1][2] This copper-catalyzed radical-nucleophilic aromatic substitution reaction is known for its broad applicability.[1][2] The subsequent free-radical bromination of the benzylic position of the resulting toluene derivative is a standard transformation, typically initiated by light or a radical initiator. Finally, the conversion of the resulting benzyl bromide to the target acetonitrile is achieved through a classic SN2 reaction with a cyanide salt, a highly efficient and widely used method for forming carbon-carbon bonds.

Experimental Workflow

A 4-Bromo-2-methylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 4-Bromo-2-methylbenzenediazonium chloride B->C D Sandmeyer Reaction (CuCN, KCN) C->D E 4-Bromo-2-methylbenzonitrile D->E F Benzylic Bromination (NBS, AIBN, CCl4, reflux) E->F G 4-Bromo-2-(bromomethyl)benzonitrile F->G H Nucleophilic Substitution (NaCN, DMSO, 90 °C) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile (via Sandmeyer Reaction)

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and potassium cyanide (19.5 g, 0.3 mol) in water (100 mL). Warm the solution gently to dissolve the salts, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour, then cool to room temperature.

  • Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 4-bromo-2-methylbenzonitrile.

Step 2: Synthesis of 4-Bromo-2-(bromomethyl)benzonitrile

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbenzonitrile (19.6 g, 0.1 mol) in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 4-bromo-2-(bromomethyl)benzonitrile, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the crude 4-bromo-2-(bromomethyl)benzonitrile (approx. 0.1 mol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Add sodium cyanide (5.4 g, 0.11 mol) portion-wise with stirring.[3]

  • Heat the reaction mixture to 90 °C for 2 hours.[3]

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice water (500 mL) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Methodology 2: A Palladium-Catalyzed Approach

This modern synthetic route utilizes a palladium-catalyzed cyanation reaction to introduce the aromatic nitrile group, offering potential advantages in terms of functional group tolerance and milder reaction conditions compared to the Sandmeyer reaction.

Scientific Rationale

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis.[1] The cyanation of aryl halides using a palladium catalyst and a suitable cyanide source is a powerful method for the formation of aryl nitriles.[1][4] This approach often proceeds under milder conditions than the Sandmeyer reaction and can tolerate a wider range of functional groups.[4] The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), further enhances the safety and practicality of this method.[1] The subsequent steps of benzylic bromination and nucleophilic substitution follow the same well-established principles as in Methodology 1.

Experimental Workflow

A 1,4-Dibromo-2-methylbenzene B Palladium-Catalyzed Cyanation (Pd(OAc)2, dppf, Zn(CN)2, DMAC) A->B C 4-Bromo-2-methylbenzonitrile B->C D Benzylic Bromination (NBS, AIBN, CCl4, reflux) C->D E 4-Bromo-2-(bromomethyl)benzonitrile D->E F Nucleophilic Substitution (NaCN, DMSO, 90 °C) E->F G This compound F->G

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-cyanobenzeneacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of specialized reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-89-5), a compound frequently utilized in complex organic synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, ensuring the well-being of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated organic compound containing a nitrile group. This chemical structure necessitates a multi-faceted approach to its handling and disposal, primarily due to the following hazards:

  • Toxicity: Like many nitrile-containing compounds, it poses a significant toxicological risk. Inhalation, ingestion, or skin contact can be harmful.[1] Upon combustion or in the presence of certain chemicals, it can release highly toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen bromide.

  • Irritation: The compound is a known irritant, capable of causing serious irritation to the skin and eyes, as well as respiratory irritation.[2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. These compounds can be persistent in the environment and harmful to aquatic life.[3] Therefore, it is crucial to prevent its entry into drains, waterways, or the soil.[2][4]

Key Safety Data Summary
Hazard ClassificationGHS StatementsKey Precautions
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAvoid ingestion, skin contact, and inhalation of dust/vapors.[1]
Skin Irritation H315: Causes skin irritationWear appropriate chemical-resistant gloves and protective clothing.[5]
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side shields or goggles.
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a chemical fume hood.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process that begins with waste segregation and ends with documented handoff to certified waste management professionals.

DisposalWorkflow cluster_pre Pre-Disposal Phase cluster_cont Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Segregate as 'Halogenated Organic Waste' A->B Categorize C Select Compatible, Leak-Proof Container with Secure Lid B->C Contain D Label Container: 'Hazardous Waste' 'Halogenated Organic' 'this compound' C->D Identify E Store in a Designated, Well-Ventilated, Cool, Dry Area D->E Secure F Away from Incompatible Materials (e.g., strong oxidizers) E->F Isolate G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G Schedule H Complete Waste Manifest and Documentation G->H Document

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Segregation at the Source

Proper segregation is the first and most critical step.

  • Solid Waste: Collect pure this compound, reaction residues, and contaminated solids (e.g., weighing paper, stir bars) in a designated, compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[6]

  • Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips that are contaminated must be placed in a designated solid waste container.[7] Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as halogenated liquid waste.

Step 2: Containerization and Labeling

All waste must be collected in containers that are:

  • Compatible: Use containers made of materials that will not react with the chemical.

  • Secure: Containers must have a tightly sealing lid to prevent leaks and the escape of vapors.[6]

  • Properly Labeled: Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication that it is a halogenated organic compound.[8]

Step 3: Interim Storage

Store waste containers in a designated satellite accumulation area that is:

  • Secure: To prevent unauthorized access.[9]

  • Ventilated: To prevent the buildup of any potential vapors.[2]

  • Cool and Dry: Away from direct sunlight and sources of heat or ignition.[2]

  • Segregated: Kept away from incompatible materials, particularly strong oxidizing agents.[10]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[2][9]

  • Regulatory Compliance: This compound falls under the category of halogenated organic compounds (HOCs) regulated by the Environmental Protection Agency (EPA).[11][12] Disposal must adhere to all local, state, and federal regulations.

  • Incineration: The preferred method of disposal for many halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts.[3][7]

  • Do Not:

    • Dispose of this chemical down the drain.[2][4]

    • Mix with non-hazardous waste.

    • Attempt to neutralize the chemical without a validated and approved laboratory procedure.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup

At a minimum, the following PPE should be worn when handling a spill of this compound:

  • Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger spills.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[13] Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is mandatory. For larger spills, a chemical-resistant apron or coveralls may be required.[4]

  • Respiratory Protection: For small spills in a well-ventilated area, respiratory protection may not be necessary. However, for larger spills or in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][9]

Spill Cleanup Protocol

For Minor Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.

  • Contain the Spill: Prevent further spread by using an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Use non-sparking tools if there is any fire hazard.[8]

  • Decontaminate the Area: Clean the spill surface with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[14]

For Major Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to confine vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services. Provide them with the chemical name and any available safety data.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

Conclusion: A Commitment to Safety and Stewardship

The responsible management of chemical waste, particularly for compounds like this compound, is a fundamental responsibility of every researcher and institution. By understanding the inherent hazards, adhering to established disposal protocols, and being prepared for emergencies, we can ensure a safe laboratory environment and protect our planet for future generations. This guide serves as a critical resource, but it should always be used in conjunction with your institution's specific safety policies and the most current Safety Data Sheet (SDS) for the compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-cyanobenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the laboratory handling of 4-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-89-5). As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in the chemical nature of the compound.

Hazard Analysis: Understanding the Risks

This compound is a multifunctional compound presenting several potential hazards. Its structure, featuring a brominated aromatic ring and two nitrile groups, dictates its reactivity and toxicological profile.

  • Dermal, Ocular, and Respiratory Irritation: Safety Data Sheets (SDS) consistently classify this compound as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2][3] This is due to the reactive nature of the molecule, which can interact with biological macromolecules on contact.

  • Toxicity Concerns: The presence of nitrile (-C≡N) groups introduces a significant toxicological concern. While the molecule itself is toxic, nitrile compounds can also release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, during combustion, or through metabolic processes.[3][4] Furthermore, studies on related brominated benzene derivatives have indicated a potential for hepatotoxicity (liver damage), suggesting that systemic absorption should be rigorously avoided.[5][6]

  • Acute Toxicity: Related brominated and cyanated organic compounds are often categorized as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][7][8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming similar potential for acute toxicity.

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in creating an impermeable barrier between the researcher and the chemical. The following PPE is required for all work involving this compound.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Wear chemical-resistant, disposable gloves at all times. Nitrile gloves (minimum thickness of 14 mils is a good practice) are a suitable choice for incidental contact.[9] For prolonged handling or when working with larger quantities, consider heavier-duty gloves such as butyl rubber or barrier laminate gloves.[10]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[11]

  • Proper Technique: Never touch surfaces outside of the immediate work area (e.g., door handles, keyboards, pens) with gloved hands. Use proper removal techniques to avoid contaminating your skin.[12] Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding Against Splashes and Dust
  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] Standard safety glasses do not offer sufficient protection from splashes or airborne dust.

  • Secondary Protection: When handling quantities that pose a splash hazard (e.g., during solution preparation or transfers), a full-face shield must be worn in addition to safety goggles.[13]

Body Protection: Preventing Dermal Absorption
  • Lab Coat: A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing.

  • Chemical-Resistant Apron: When mixing solutions or performing tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is required.[10]

  • Full Body Suit: For large-scale operations or in the event of a major spill cleanup, a disposable chemical-resistant suit may be necessary.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Leather or canvas shoes can absorb chemicals and should be avoided; chemical-resistant shoe covers or boots are recommended if there is a risk of spills.[9]

Respiratory Protection: Ensuring Safe Air
  • Primary Control (Engineering): All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] This is the most critical step in preventing respiratory exposure.

  • Secondary Control (Personal): If engineering controls are insufficient or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100) must be used.[3][12] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.[11]

PPE Selection Matrix

Use the following table to determine the minimum required PPE for specific laboratory tasks.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Nitrile GlovesSafety GogglesLab CoatChemical Fume Hood
Preparing Solutions Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical ApronChemical Fume Hood
Running Reaction Nitrile GlovesSafety GogglesLab CoatChemical Fume Hood
Work-up/Purification Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical ApronChemical Fume Hood
Small Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Face ShieldLab Coat & Chemical ApronNIOSH-approved Respirator
Large Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles & Face ShieldChemical-Resistant SuitNIOSH-approved Respirator

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the risk of exposure at every stage of the chemical's lifecycle.

G cluster_prep Preparation & Handling cluster_post Cleanup & Disposal a 1. Verify Fume Hood Functionality b 2. Don All Required PPE (See Matrix) a->b c 3. Handle Chemical Exclusively in Hood b->c d 4. Weigh Solids, Prepare Solutions c->d e 5. Decontaminate Glassware & Surfaces in Hood d->e Process Complete f 6. Segregate Waste: Solid, Liquid, Sharps e->f g 7. Package & Label Waste per EHS Guidelines f->g h 8. Doff PPE in Correct Order (Gloves Last) g->h i 9. Wash Hands Thoroughly h->i

Caption: Safe Handling Workflow for this compound.

Emergency Procedures & Decontamination

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Vigorously wash the affected skin with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[14]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing the appropriate PPE (see matrix), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal.[1][14] Do not allow the chemical to enter drains.[14]

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials, and residual solid chemical.

    • Liquid Waste: Unused solutions and solvent rinses from decontamination.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[1] Contaminated containers should be treated as unused product and disposed of accordingly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.